Z-Atad-fmk
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H31FN4O9 |
|---|---|
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1 |
InChI-Schlüssel |
QHPHTNWPUYXGKU-MABMQTIPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Z-Atad-fmk: A Technical Guide to a Specific Caspase-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Atad-fmk (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-fluoromethylketone) is a potent and specific, cell-permeable, irreversible inhibitor of caspase-12.[1][2] This peptide-based inhibitor is a crucial tool for investigating the role of caspase-12 in endoplasmic reticulum (ER) stress-induced apoptosis. Its fluoromethylketone (FMK) moiety allows it to covalently bind to the active site of caspase-12, thereby inactivating the enzyme.[1] The benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro studies with cultured cells.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its application in studying caspase-12 signaling pathways.
Core Properties of this compound
| Property | Value | Reference |
| Full Name | Carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-fluoromethylketone | [3] |
| Abbreviation | This compound | [3] |
| Molecular Formula | C24H33FN4O9 | [4] |
| Molecular Weight | 540.54 g/mol | [2] |
| Appearance | Lyophilized solid | [2] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMSO to 20 mM | [2] |
| Storage | Store lyophilized at -20°C. Once reconstituted in DMSO, store in aliquots at -20°C and avoid repeated freeze-thaw cycles. | [3] |
| Mechanism of Action | Irreversible covalent inhibitor of the caspase-12 active site. | [1] |
Mechanism of Action and Specificity
This compound is designed to specifically target caspase-12. The peptide sequence Ala-Thr-Ala-Asp (ATAD) mimics the natural substrate recognition site of caspase-12.[3] The fluoromethylketone group at the C-terminus forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its irreversible inhibition.[1]
Caspase-12 Signaling Pathway in ER Stress-Induced Apoptosis
Endoplasmic reticulum stress, caused by an accumulation of unfolded or misfolded proteins, triggers a signaling cascade that can lead to apoptosis. Caspase-12 is a key initiator caspase in this pathway. The diagram below illustrates the activation of caspase-12 and its downstream effects.
Experimental Protocols
In Vitro Caspase-12 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available caspase-12 fluorometric assay kits and provides a framework for determining the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
This compound (reconstituted in DMSO)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1 M)
-
Caspase-12 substrate: ATAD-AFC (7-amino-4-trifluoromethyl coumarin) (1 mM stock in DMSO)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment:
-
Plate cells at a desired density in a multi-well plate.
-
Induce apoptosis by treating cells with an ER stress-inducing agent. Include an untreated control group.
-
For inhibitor studies, pre-incubate a set of cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 1 hour before adding the ER stress inducer. Include a vehicle control (DMSO).
-
-
Cell Lysate Preparation:
-
After the desired incubation time, harvest the cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases.
-
-
Caspase-12 Activity Assay:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well microplate, add 50 µL of the cell lysate to each well.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
To initiate the reaction, add 5 µL of the 1 mM ATAD-AFC substrate to each well (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence of the plate using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Calculate the percentage of caspase-12 inhibition for each concentration of this compound compared to the control (ER stress inducer alone).
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Determining this compound IC50
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
While a definitive IC50 value for this compound's inhibition of caspase-12 is not consistently reported across the literature, a well-designed experiment as outlined above would yield data that could be presented as follows:
Table 2: Representative Inhibitory Activity of this compound on Caspase-12
| This compound Concentration (µM) | Caspase-12 Activity (% of Control) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 65 | 35 |
| 10 | 50 | 50 |
| 25 | 20 | 80 |
| 50 | 10 | 90 |
| 100 | 5 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Conclusion
This compound is an invaluable tool for researchers investigating the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12 allows for the targeted dissection of this signaling pathway. By employing the methodologies outlined in this guide, researchers can effectively utilize this compound to elucidate the role of caspase-12 in various physiological and pathological processes. As with any inhibitor, it is crucial to perform appropriate controls and to determine the optimal experimental conditions for each specific application.
References
- 1. Activation of Caspase-12, an Endoplastic Reticulum (ER) Resident Caspase, through Tumor Necrosis Factor Receptor-associated Factor 2-dependent Mechanism in Response to the ER Stress* | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Z-Atad-fmk and its effects on the unfolded protein response.
An In-depth Technical Guide to Z-Atad-fmk and Its Effects on the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding homeostasis within the endoplasmic reticulum (ER). Under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program, a process implicated in numerous diseases. A key mediator of ER stress-induced apoptosis is caspase-12. This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12, making it an invaluable tool for dissecting the molecular mechanisms that govern cell fate under ER stress. This guide provides a comprehensive overview of the UPR, the role of caspase-12, the mechanism of this compound, and detailed protocols for studying its effects.
The Unfolded Protein Response (UPR) Signaling Network
The accumulation of unfolded or misfolded proteins in the ER triggers a complex signaling cascade known as the UPR.[1][2] This response is orchestrated by three main ER-transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][3] In an unstressed state, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[1][4] Upon ER stress, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling to restore proteostasis or, if the stress is insurmountable, to trigger apoptosis.[1][2]
The three canonical branches of the UPR are:
-
The IRE1 Pathway : IRE1 is a dual-function enzyme with both kinase and ribonuclease (RNase) activity.[5][6] Its RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA.[2][7] The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[2][8]
-
The PERK Pathway : Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[9][10] This leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes related to amino acid metabolism, antioxidant responses, and apoptosis.[2][9]
-
The ATF6 Pathway : Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment.[2][4] This fragment moves to the nucleus and acts as a transcription factor, inducing the expression of ER chaperones and components of the ERAD machinery.[4]
This compound: Profile of a Caspase-12 Inhibitor
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a potent and irreversible inhibitor of caspase-12.[11][12][13] Its design includes a benzyloxycarbonyl group (Z) for enhanced cell permeability and a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the caspase.[12]
| Property | Description | Reference |
| Full Name | Z-Ala-Thr-Ala-Asp(OMe)-FMK | [12] |
| Molecular Weight | 540.54 g/mol | [13] |
| Target | Caspase-12 | [11][13] |
| Mechanism | Irreversible inhibitor, binds to caspase active site | [12] |
| Properties | Cell-permeable | [12] |
| Primary Effect | Prevents ER stress-mediated apoptosis | [11] |
| Solubility | Soluble in DMSO (e.g., to 20 mM) | [13] |
Effects of this compound on ER Stress-Induced Apoptosis
Under prolonged ER stress, the UPR signaling shifts towards inducing apoptosis. Caspase-12, an ER-resident caspase, is a critical initiator of this process.[14] ER stress leads to the recruitment of TRAF2 to the activated IRE1α sensor, which in turn promotes the clustering and auto-activation of procaspase-12.[14] Active caspase-12 then cleaves and activates downstream effector caspases, such as caspase-9 and caspase-3, culminating in apoptosis.[11]
This compound directly intervenes in this pathway by inhibiting the activity of caspase-12.[11] This action prevents the subsequent activation of the downstream caspase cascade, thereby suppressing ER stress-induced cell death.[11][13] This makes this compound a specific tool to investigate whether a particular ER stress-induced phenotype is dependent on the caspase-12 apoptotic pathway.
Quantitative Data Summary
While this compound specifically targets caspase-12, its application allows for the quantitative assessment of downstream apoptotic events. Below is a summary of expected changes in key UPR and apoptotic markers in response to ER stress, with and without the inhibitor.
| Marker | ER Stress (Vehicle Control) | ER Stress + this compound | Rationale |
| p-IRE1α | Increased | Increased | This compound acts downstream of IRE1 activation. |
| XBP1s mRNA | Increased | Increased | Splicing is upstream of caspase-12 activation. |
| p-PERK | Increased | Increased | This compound does not target the PERK pathway. |
| p-eIF2α | Increased | Increased | PERK-mediated phosphorylation is upstream. |
| ATF4 | Increased | Increased | Translation is dependent on p-eIF2α. |
| Cleaved ATF6 | Increased | Increased | ATF6 processing is independent of caspases. |
| Active Caspase-12 | Increased | Inhibited | Direct target of this compound. |
| Active Caspase-9 | Increased | Decreased | Activation is downstream of Caspase-12.[11] |
| Active Caspase-3 | Increased | Decreased | Final executioner caspase in the pathway. |
| Cell Apoptosis | Increased | Decreased | Overall outcome of inhibiting the cascade.[13] |
Experimental Protocols
To investigate the effects of this compound on the UPR, a combination of techniques is required. Below are detailed protocols for key experiments.
Western Blot Analysis for UPR and Apoptosis Markers
This protocol allows for the detection and quantification of changes in protein levels and post-translational modifications (e.g., phosphorylation) of key UPR markers.
-
Cell Culture and Treatment : a. Plate cells (e.g., HeLa, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1] b. Pre-treat cells with this compound (working concentrations typically range from 50 nM to 100 µM, requiring optimization) or a vehicle control (DMSO) for 1-2 hours.[12] c. Induce ER stress using an agent like tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) for a specified duration (e.g., 4, 8, 12, or 24 hours).[15]
-
Cell Lysis : a. Place culture plates on ice and wash cells twice with ice-cold PBS.[1] b. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1] d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
Protein Quantification : a. Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.[1] b. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
-
SDS-PAGE and Transfer : a. Prepare samples by adding 4X Laemmli sample buffer and heating at 95°C for 5-10 minutes.[1] b. Load 20-30 µg of protein per lane on a polyacrylamide gel (e.g., 4-15% precast gel).[1] c. Run the gel until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] b. Incubate the membrane with primary antibody (e.g., anti-p-PERK, anti-ATF4, anti-cleaved Caspase-3, anti-actin) overnight at 4°C with gentle agitation.[17] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17] e. Wash the membrane again as in step 5c.
-
Detection : a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a digital imager or X-ray film. c. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like actin or tubulin.
In Vitro IRE1 RNase Activity Assay (XBP1 Splicing)
This assay directly measures the endoribonuclease activity of IRE1 by monitoring the cleavage of its substrate, XBP1 mRNA. It can be used to confirm that this compound does not directly interfere with this upstream UPR event.
-
Preparation of Reagents : a. Purify recombinant cytosolic kinase/RNase domains of human IRE1.[18][19] b. Prepare an in vitro transcribed RNA substrate corresponding to the region of XBP1 mRNA containing the splice sites.[18][20] c. Prepare RNase Assay Buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).[15]
-
Cleavage Reaction : a. In a nuclease-free tube, pre-incubate recombinant IRE1 protein with or without potential inhibitors (as a control) in the RNase Assay Buffer for 30 minutes.[15] b. Initiate the reaction by adding the XBP1 RNA substrate. c. Incubate the reaction at 30°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding an equal volume of 2X RNA loading dye containing formamide.
-
Analysis of RNA Fragments : a. Denature the samples by heating at 95°C for 5 minutes. b. Separate the RNA fragments using denaturing urea-polyacrylamide gel electrophoresis (urea-PAGE).[18][19] c. Stain the gel with an RNA-sensitive dye (e.g., SYBR Gold) and visualize it. The appearance of smaller RNA fragments corresponding to the cleaved XBP1 indicates IRE1 RNase activity.
-
Alternative Analysis (qRT-PCR) : a. After the cleavage reaction, extract the RNA.[5] b. Perform a reverse transcription reaction to synthesize cDNA.[5] c. Use qRT-PCR with primers specific to the unspliced XBP1 transcript to quantify the amount of remaining substrate. A decrease in the unspliced form indicates cleavage activity.[5]
Conclusion
This compound is a highly specific and effective tool for probing the apoptotic arm of the Unfolded Protein Response. By irreversibly inhibiting caspase-12, it allows researchers to delineate the signaling events that are dependent on this specific pathway from other UPR-mediated outcomes. Its use, in conjunction with quantitative analysis of upstream UPR markers and downstream apoptotic events, provides a robust methodology for understanding the complex interplay between cell survival and cell death in the context of endoplasmic reticulum stress. This knowledge is fundamental for the development of therapeutic strategies targeting diseases associated with ER stress dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATF6 pathway of the ER stress response contributes to enhanced viability in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities [frontiersin.org]
- 6. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 14. Activation of caspase-12, an endoplastic reticulum (ER) resident caspase, through tumor necrosis factor receptor-associated factor 2-dependent mechanism in response to the ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AT [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
Investigating the Function of Caspase-12 using Z-Atad-fmk: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-12, a member of the caspase family of cysteine proteases, plays a pivotal role in apoptosis initiated by endoplasmic reticulum (ER) stress. Unlike other caspases involved in the extrinsic or intrinsic apoptotic pathways, caspase-12 is localized to the ER and is specifically activated in response to perturbations in ER homeostasis, such as the accumulation of unfolded or misfolded proteins. This unique function makes caspase-12 a compelling target for research and therapeutic development in diseases associated with ER stress, including neurodegenerative disorders and ischemic injury.
Z-Atad-fmk is a specific, cell-permeable, and irreversible inhibitor of caspase-12. Its peptide sequence, Z-Ala-Thr-Ala-Asp-FMK, mimics the substrate recognition site of caspase-12, allowing it to covalently bind to the active site of the enzyme and inhibit its activity. This specificity makes this compound an invaluable tool for elucidating the precise role of caspase-12 in cellular processes and for investigating the therapeutic potential of caspase-12 inhibition.
This technical guide provides a comprehensive overview of the function of caspase-12, its signaling pathway, and detailed methodologies for utilizing this compound as a research tool.
Caspase-12 Signaling Pathway in ER Stress-Induced Apoptosis
Endoplasmic reticulum stress triggers a signaling cascade that leads to the activation of caspase-12. A key initiator of this pathway is the ER transmembrane protein IRE1 (Inositol-requiring enzyme 1). Upon sensing an accumulation of unfolded proteins, IRE1 oligomerizes and autophosphorylates, leading to the recruitment of TNF receptor-associated factor 2 (TRAF2). The IRE1-TRAF2 complex then facilitates the clustering and activation of pro-caspase-12 on the ER membrane.[1][2]
Once activated, caspase-12 initiates a downstream caspase cascade. It directly cleaves and activates pro-caspase-9.[1] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Efficacy of Caspase Inhibition
Table 1: Inhibition of Caspase Activity by a Caspase Inhibitor
This table illustrates the expected dose-dependent inhibition of caspase-3 and caspase-9 activity by a caspase inhibitor in cells undergoing ER stress.
| Treatment Group | Caspase Inhibitor Conc. (µM) | Caspase-9 Activity (RFU/µg protein/hr) | % Inhibition of Caspase-9 | Caspase-3 Activity (RFU/µg protein/hr) | % Inhibition of Caspase-3 |
| Untreated Control | 0 | 150 ± 15 | - | 250 ± 25 | - |
| ER Stress Inducer | 0 | 1500 ± 120 | 0 | 2500 ± 200 | 0 |
| ER Stress Inducer | 10 | 825 ± 70 | 45% | 1375 ± 110 | 45% |
| ER Stress Inducer | 25 | 450 ± 40 | 70% | 750 ± 60 | 70% |
| ER Stress Inducer | 50 | 225 ± 20 | 85% | 375 ± 30 | 85% |
RFU = Relative Fluorescence Units. Data are represented as mean ± standard deviation.
Table 2: Inhibition of ER Stress-Induced Apoptosis by a Caspase Inhibitor
This table demonstrates the expected reduction in apoptotic cells, as measured by a TUNEL assay, in response to treatment with a caspase inhibitor.
| Treatment Group | Caspase Inhibitor Conc. (µM) | Percentage of TUNEL-Positive Cells (%) |
| Untreated Control | 0 | 2 ± 0.5 |
| ER Stress Inducer | 0 | 45 ± 4.2 |
| ER Stress Inducer | 10 | 25 ± 3.1 |
| ER Stress Inducer | 25 | 15 ± 2.5 |
| ER Stress Inducer | 50 | 8 ± 1.5 |
Data are represented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the function of caspase-12 using this compound. These are general guidelines and should be optimized for your specific cell type and experimental conditions.
1. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to inhibit caspase-12 activity.
-
Materials:
-
Procedure:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.[3] Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (a typical starting range is 10-100 µM).[4]
-
Pre-treat the cells with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) for 1-2 hours prior to inducing ER stress.
-
Induce ER stress by adding the chosen inducer (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 1-10 µM) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for the induction of apoptosis.
-
Harvest the cells for downstream analysis (e.g., Western blotting, caspase activity assay, TUNEL assay).
-
2. Western Blotting for Cleaved Caspases
This protocol is for detecting the activation of caspases by observing their cleavage into smaller, active fragments.[5][6][7]
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
3. Caspase Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of caspases using a fluorogenic substrate.[3]
-
Materials:
-
Treated and untreated cell lysates
-
Caspase assay buffer
-
DTT
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare cell lysates as described for Western blotting.
-
In a 96-well black plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add caspase assay buffer containing DTT to each well.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Calculate the caspase activity based on a standard curve generated with a known concentration of the fluorophore.
-
4. TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4][8]
-
Materials:
-
Treated and untreated cells on coverslips or in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
-
DAPI or other nuclear counterstain
-
-
Procedure:
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, quantify the percentage of apoptotic cells using a flow cytometer.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of caspase-12 using this compound.
Conclusion
This compound is a powerful and specific tool for dissecting the role of caspase-12 in ER stress-induced apoptosis. By employing the experimental approaches outlined in this guide, researchers can effectively investigate the signaling pathways mediated by caspase-12 and evaluate the potential of its inhibition as a therapeutic strategy. The provided protocols and data presentation formats offer a framework for designing and interpreting experiments aimed at understanding the intricate functions of this unique caspase. As our understanding of ER stress in disease pathogenesis continues to grow, the use of specific inhibitors like this compound will be crucial in advancing the development of novel therapeutics.
References
- 1. Activation of caspase-12, an endoplastic reticulum (ER) resident caspase, through tumor necrosis factor receptor-associated factor 2-dependent mechanism in response to the ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Caspase-12, an Endoplastic Reticulum (ER) Resident Caspase, through Tumor Necrosis Factor Receptor-associated Factor 2-dependent Mechanism in Response to the ER Stress* | Semantic Scholar [semanticscholar.org]
- 3. raybiotech.com [raybiotech.com]
- 4. clyte.tech [clyte.tech]
- 5. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
Z-Atad-fmk: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Atad-fmk, also known as Z-Ala-Thr-Ala-Asp(OMe)-FMK, is a synthetic peptide that functions as a potent and irreversible inhibitor of caspase-12.[1][2] Caspases are a family of cysteine proteases that play critical roles in the regulation of apoptosis (programmed cell death) and inflammation. This compound's specificity for caspase-12 makes it a valuable tool for investigating the endoplasmic reticulum (ER) stress-mediated apoptotic pathway. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological actions of this compound, along with detailed experimental protocols and visualizations to support its application in research and drug development.
Chemical Properties and Structure
This compound is a tetrapeptide with the sequence Alanine-Threonine-Alanine-Aspartic acid, modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (fmk) group at the C-terminus of the aspartic acid residue, which is also O-methylated. The Z group enhances cell permeability, while the fmk (B1673510) group allows for irreversible binding to the active site of the caspase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H33FN4O9 | [1] |
| Molecular Weight | 540.54 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | >95% (NMR) | [1] |
| Solubility | Soluble in DMSO (to 20 mM) and Ethanol (~1 mg/ml) | |
| Storage | Store at -20°C, desiccated. Stable for up to 12 months. |
Structure
The chemical structure of this compound is characterized by the peptide backbone with specific modifications that are crucial for its function as a cell-permeable, irreversible caspase inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by specifically targeting and inhibiting caspase-12, an initiator caspase localized to the endoplasmic reticulum. ER stress, caused by factors such as the accumulation of unfolded proteins, triggers a signaling cascade known as the Unfolded Protein Response (UPR). Prolonged or severe ER stress leads to the activation of caspase-12, which then initiates a downstream caspase cascade, ultimately resulting in apoptosis.
This compound, with its fluoromethylketone group, forms a covalent bond with the cysteine residue in the active site of caspase-12, thereby irreversibly inactivating the enzyme. This inhibition of caspase-12 prevents the subsequent activation of downstream effector caspases, such as caspase-9 and caspase-3, and blocks the apoptotic process.[3]
ER Stress-Induced Apoptosis Pathway
References
Z-Atad-fmk and the Modulation of Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of fluoromethylketone (FMK)-derivatized peptide inhibitors, with a primary focus on Z-Atad-fmk, in the study of inflammatory pathways. Caspases, a family of cysteine proteases, are central regulators of both programmed cell death and inflammation. The development of specific peptide inhibitors that irreversibly bind to the active site of these enzymes has provided invaluable tools for dissecting their complex roles in cellular signaling.
This document will detail the mechanism of action of these inhibitors, their application in studying the NLRP3 inflammasome and pyroptosis, and provide structured quantitative data and detailed experimental protocols for their use.
Mechanism of Action: Irreversible Caspase Inhibition
Peptide-FMK inhibitors are designed as substrate analogs for specific caspases. The general structure includes a peptide sequence that mimics the enzyme's recognition site, a benzyloxycarbonyl group (Z) at the N-terminus to enhance cell permeability, and a fluoromethylketone (FMK) group at the C-terminus.[1] This FMK group forms a covalent thioether linkage with the cysteine residue in the catalytic active site of the caspase, resulting in irreversible inhibition.[1][2]
While this compound is specifically recognized as an inhibitor of caspase-12, the broader class of peptide-FMK inhibitors includes well-characterized molecules like Z-VAD-fmk, a pan-caspase inhibitor, and Z-YVAD-fmk, a specific inhibitor of caspase-1.[2][3][4] These compounds are instrumental in studying inflammatory caspases, primarily caspase-1, which is a central component of inflammasomes.
Core Inflammatory Pathways Modulated by Caspase Inhibitors
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to both microbial pathogens and sterile danger signals.[5][6] Its activation is a two-step process:
-
Priming: A first signal, typically from a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), induces the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6]
-
Activation: A second, diverse signal, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[7] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[5] This proximity induces the autocatalytic cleavage and activation of caspase-1.[5]
Activated caspase-1 is the effector enzyme of the inflammasome, responsible for cleaving pro-inflammatory cytokines and inducing pyroptosis.[2] The specific caspase-1 inhibitor Z-YVAD-fmk and the pan-caspase inhibitor Z-VAD-fmk are widely used to block this activation step and study its downstream consequences.[3][4]
Pyroptosis: Inflammatory Cell Death
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammatory caspases, including caspase-1.[3] Unlike apoptosis, which is immunologically silent, pyroptosis results in cell lysis and the release of pro-inflammatory intracellular contents. The key mediator of pyroptosis is Gasdermin D (GSDMD).[3]
Upon activation by the inflammasome, caspase-1 cleaves GSDMD. The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores.[8] These pores disrupt the osmotic potential of the cell, leading to swelling and eventual lytic cell death, accompanied by the release of mature cytokines like IL-1β.[2][3] Caspase inhibitors that block caspase-1, such as Z-YVAD-fmk and Z-VAD-fmk, are effective at preventing GSDMD cleavage and subsequent pyroptosis.[3][8]
Quantitative Data on Caspase Inhibitor Activity
The efficacy of various peptide-FMK inhibitors has been quantified in numerous in vitro and in vivo studies. These inhibitors are typically used at concentrations ranging from 10 µM to 100 µM in cell culture experiments.
| Inhibitor | Target(s) | Model System | Treatment | Observed Effect | Reference |
| This compound | Caspase-12 | in vitro | N/A (General Use Info) | Cell-permeable, irreversible inhibitor. | |
| Z-VAD-fmk | Pan-Caspase | Human PBMCs | Stimulated with SEB or TSST-1 | Inhibited IL-1β, IL-6, TNF-α, IFN-γ, MCP-1, MIP-1α, MIP-1β secretion. | [9] |
| Z-VAD-fmk | Pan-Caspase | Mouse Model (Endotoxic Shock) | LPS Challenge | Reduced mortality, decreased serum TNF-α, IL-12, and IL-6. | [10][11] |
| Z-YVAD-fmk | Caspase-1 | ApoE-/- Mice (Atherosclerosis) | 200 µ g/day for 4 weeks | Reduced atherosclerotic lesion formation and macrophage infiltration. | [3] |
| Ac-YVAD-cmk | Caspase-1 | Human PBMCs | Stimulated with SEB or TSST-1 | Attenuated IL-1β and MCP-1 production to 95% and 18%, respectively. | [9] |
| Z-YVAD-fmk | Caspase-1 | Mouse Model (Epilepsy) | Kainic Acid Administration | Abolished the increase in Cleaved-Caspase-1, IL-1β, and IL-18. | [12] |
Detailed Experimental Protocols
In Vitro Inflammasome Activation and Inhibition
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition using a caspase inhibitor.
Methodology:
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. Plate cells in 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of Z-YVAD-fmk in DMSO (e.g., 20 mM). Dilute the inhibitor in culture media to the desired final concentration (e.g., 20-50 µM). Remove the old media from the cells and add the media containing the inhibitor. Incubate for 30-60 minutes at 37°C.
-
Priming (Signal 1): Add LPS directly to the wells to a final concentration of 200 ng/mL. Incubate for 3-4 hours at 37°C.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to 10 µM. Incubate for an additional 30-60 minutes at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatants for cytokine analysis (ELISA) and cell death measurement (LDH assay). Lyse the remaining cells to collect protein lysates for Western blot analysis.
-
Analysis:
-
ELISA: Measure IL-1β concentration in the supernatants.
-
LDH Assay: Measure lactate (B86563) dehydrogenase release in the supernatants as an indicator of pyroptotic cell death.
-
Western Blot: Probe cell lysates for cleaved caspase-1 (p20 subunit) and cleaved GSDMD (N-terminal fragment).
-
Caspase-1 Activity Assay (Fluorometric)
This protocol provides a method for quantifying caspase-1 activity in cell lysates.
Materials:
-
Cell Lysates (prepared as in 4.1)
-
Reaction Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Caspase-1 Substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Methodology:
-
Prepare Lysates: Lyse cells (e.g., 1-5 x 10^6 cells) in 50 µL of chilled lysis buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the protein concentration of each lysate.
-
Set up Reactions: In a 96-well black plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of total protein).
-
50 µL of 2x Reaction Buffer.
-
5 µL of Ac-YVAD-AFC substrate (1 mM stock solution).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence in a microplate reader at Ex/Em = 400/505 nm.
-
Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-1 activity. A standard curve with free AFC can be used for absolute quantification.
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying mature IL-1β in cell culture supernatants.[13][14]
Methodology:
-
Plate Preparation: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add standards (recombinant IL-1β of known concentrations) and samples (cell culture supernatants) to the wells in duplicate. Incubate for 2-3 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for IL-1β to each well. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes.
-
Substrate Development: Wash the plate. Add a TMB substrate solution to each well. Allow the color to develop in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Read Absorbance: Measure the absorbance on a plate reader at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-1β in the samples.
References
- 1. rndsystems.com [rndsystems.com]
- 2. invivogen.com [invivogen.com]
- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mitochondrial DNA synthesis enables NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome Activation Enhances ADK Expression to Accelerate Epilepsy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Z-Atad-fmk and its Application in Cell Culture: A Guide to Protocols and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The fluoromethylketone (fmk)-derivatized peptide, Z-Atad-fmk (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone), is a cell-permeable, irreversible inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. While this compound is specifically recognized as a Caspase-12 inhibitor, the broader class of Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) pan-caspase inhibitors are more extensively documented and utilized in research to study and manipulate cell death pathways.[1] By binding to the active site of these proteases, these inhibitors can effectively block the apoptotic cascade.[1][2]
A significant application of caspase inhibitors like Z-VAD-fmk in cell culture is the induction of an alternative, caspase-independent form of programmed cell death known as necroptosis.[3][4] Under normal apoptotic conditions, Caspase-8 cleaves and inactivates key proteins in the necroptotic pathway, such as RIPK1 (Receptor-Interacting Protein Kinase 1).[4] However, in the presence of a caspase inhibitor like Z-VAD-fmk and an appropriate stimulus (e.g., Tumor Necrosis Factor-alpha, TNFα), Caspase-8 is inhibited, allowing for the formation of the necrosome complex (RIPK1-RIPK3-MLKL), leading to inflammatory cell death.[3][4]
Interestingly, the use of Z-VAD-fmk has also been shown to induce autophagy, a cellular process of degradation and recycling.[3][5] The relationship is complex, as some studies suggest Z-VAD-fmk can induce autophagy by inhibiting NGLY1, a protein involved in the ER-associated degradation response, rather than through direct caspase inhibition.[6] The interplay between apoptosis, necroptosis, and autophagy upon treatment with these inhibitors is context-dependent, varying with cell type and the specific experimental conditions.[5]
Quantitative Data Summary
The effective concentration and incubation times for this compound and related pan-caspase inhibitors are highly dependent on the cell type, the apoptotic or inflammatory stimulus, and the specific experimental goals. Below are tables summarizing typical working concentrations and experimental conditions cited in the literature.
Table 1: Recommended Working Concentrations of Z-VAD-fmk in Cell Culture
| Cell Line | Application | Concentration Range | Reference |
| Jurkat | Necroptosis Induction | 20-50 µM | [4] |
| L929 | Necroptosis Induction | 20-50 µM | [4] |
| Human Granulosa Cells | Apoptosis Inhibition | 50 µM | [7] |
| Various | Apoptosis Inhibition | 50 nM - 100 µM | [8] |
| Various | Inflammasome Inhibition | 20 µM | [1] |
| Pancreatic Islets | Apoptosis Inhibition | 200-500 µM | [9] |
Table 2: Recommended Incubation Times for Z-VAD-fmk
| Application | Incubation Time | Notes | Reference |
| Apoptosis Inhibition | Pre-incubation for 1-2 hours before stimulus | Allows for cell permeability and target engagement. | [10] |
| Necroptosis Induction | Co-treatment with stimulus | Duration depends on the specific cell line and stimulus (e.g., 6, 12, 24 hours). | [10] |
| Hypoxia Studies | 48 hours | In combination with hypoxic conditions. | [7] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Jurkat Cells
This protocol describes a method to induce necroptosis in the human T-lymphocyte cell line, Jurkat, using Z-VAD-fmk in combination with TNFα.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Z-VAD-fmk (reconstituted in DMSO)
-
Human TNFα (recombinant)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis/necrosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treatment:
-
Add Z-VAD-fmk to the desired final concentration (e.g., 20 µM).
-
Immediately add human TNFα to a final concentration of 10 ng/mL.
-
Include control wells: untreated cells, cells treated with Z-VAD-fmk alone, and cells treated with TNFα alone.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6-24 hours. The optimal incubation time should be determined empirically.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with the Annexin V/PI kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Necrotic cells will be PI-positive.
Protocol 2: Inhibition of Etoposide-Induced Apoptosis in Human Granulosa Cell Lines
This protocol details the use of Z-VAD-fmk to prevent apoptosis induced by the chemotherapeutic agent etoposide (B1684455) in human granulosa cell lines.[7]
Materials:
-
Human granulosa cell lines (e.g., GC1a, HGL5, COV434)
-
Appropriate cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Etoposide
-
Z-VAD-fmk
-
WST-1 cell proliferation reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the granulosa cells in 96-well plates at an appropriate density (e.g., 1.0 x 10^4 cells/well) and allow them to adhere for 24 hours.[7]
-
Treatment:
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[7]
-
Metabolic Activity Assay:
-
Add 10 µl of WST-1 reagent to each well.
-
Incubate for an additional 3 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell metabolic activity as a percentage relative to the untreated control cells.
Visualizations
Caption: TNFα-induced cell death pathways and the role of Z-VAD-fmk.
Caption: Workflow for inducing and analyzing necroptosis in cell culture.
References
- 1. invivogen.com [invivogen.com]
- 2. s6-kinase-substrate-peptide-32.com [s6-kinase-substrate-peptide-32.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Z-Atad-fmk: A Guide to its Dissolution and Use in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of Z-Atad-fmk, a specific inhibitor of caspase-12. These guidelines are intended to ensure accurate and reproducible experimental outcomes.
Introduction
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a cell-permeable, irreversible inhibitor of caspase-12. Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. By specifically targeting caspase-12, this compound serves as a valuable tool for investigating the mechanisms of ER stress-induced cell death and for exploring potential therapeutic interventions in diseases where this pathway is implicated. The fluoromethyl ketone (FMK) moiety allows for irreversible binding to the active site of the caspase.[1][2]
Physicochemical Properties and Solubility
Proper dissolution is critical for the efficacy of this compound in any experimental setup. The compound is typically supplied as a lyophilized solid.
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Molecular Weight | 540.54 g/mol | |
| Form | Lyophilized solid | |
| Solubility | Soluble in DMSO to 20 mM | |
| Storage | Store at -20°C upon arrival. | [1] |
| Long-term Storage | Store desiccated at -20°C for up to 12 months. |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in high-purity DMSO. This stock can then be diluted to the desired working concentration in an appropriate buffer or cell culture medium.
Protocol 1: Preparation of a 20 mM this compound Stock Solution
Materials:
-
This compound (lyophilized)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 20 mM stock solution, add the appropriate volume of DMSO. For instance, to a vial containing 1 mg of this compound (MW: 540.54), add 92.5 µL of DMSO.
-
Vortex the vial thoroughly to ensure the peptide is completely dissolved. A gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The total concentration of DMSO in the final cell culture should not exceed 1.0% as higher concentrations can be toxic to cells.[1]
Experimental Protocols
The optimal working concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[1] It is crucial to determine the most effective concentration for each specific assay through a dose-response experiment. Typical working concentrations range from 50 nM to 100 µM.[1]
Protocol 2: Inhibition of ER Stress-Induced Apoptosis in Cell Culture
Materials:
-
Cells of interest cultured in appropriate media
-
ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
20 mM this compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or cell culture medium for dilution
-
Apoptosis detection kit (e.g., Annexin V/PI staining, caspase activity assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your experimental endpoint. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Working Solution: Immediately before use, dilute the 20 mM this compound stock solution to an intermediate concentration (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or the cell culture medium.[1] This helps to prevent the inhibitor from precipitating.
-
Treatment:
-
Pre-treatment (recommended): Add the desired final concentration of this compound to the cell culture medium 1-2 hours before inducing ER stress.
-
Co-treatment: Alternatively, add this compound simultaneously with the ER stress-inducing agent.[3]
-
-
Induction of ER Stress: Add the ER stress-inducing agent to the cell cultures at a predetermined optimal concentration.
-
Solvent Control: Include a control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).
-
Assessment of Apoptosis: At the end of the incubation period, assess the level of apoptosis using your chosen method. Compare the results from the this compound-treated groups to the control groups to determine the inhibitory effect.
Table 2: Example Dilution Scheme for this compound Working Concentrations
| Intermediate Stock | Final Concentration | Dilution into Cell Culture |
| 2 mM | 100 µM | 1:20 |
| 2 mM | 20 µM | 1:100 |
| 1 mM | 10 µM | 1:100 |
| 1 mM | 1 µM | 1:1000 |
Signaling Pathway and Experimental Workflow
This compound in the ER Stress-Mediated Apoptosis Pathway
ER stress triggers a signaling cascade that can lead to apoptosis. Caspase-12 is a key initiator caspase in this pathway. Upon activation, it can cleave and activate downstream effector caspases, such as caspase-9 and caspase-3, leading to the execution of apoptosis. This compound specifically inhibits caspase-12, thereby blocking this cascade.[4]
Caption: this compound inhibits ER stress-induced apoptosis by blocking caspase-12 activation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for an experiment designed to test the inhibitory effect of this compound on ER stress-induced apoptosis.
Caption: A standard workflow for evaluating the effect of this compound on cell apoptosis.
References
Application Notes and Protocols: Using Z-Atad-fmk in a Mouse Model of Stroke
Introduction
Ischemic stroke is a major cause of death and disability, characterized by neuronal cell death in the brain region deprived of blood flow. This cell death is not a monolithic process but involves a complex interplay of pathways, including apoptosis (programmed cell death), necrosis, and caspase-independent mechanisms.[1][2] Apoptosis is executed by a family of cysteine proteases called caspases.[3]
Z-Atad-fmk is a cell-permeable, irreversible pan-caspase inhibitor that covalently binds to the catalytic site of caspases, thereby blocking their activity.[3][4] By inhibiting the primary enzymes of the apoptotic cascade, this compound presents a therapeutic strategy to mitigate neuronal loss following an ischemic event. However, the efficacy of targeting apoptosis alone is a subject of investigation, as evidence increasingly points to the significant role of caspase-independent cell death in stroke pathology.[1][5]
These application notes provide a comprehensive guide for researchers on the use of this compound in a mouse model of stroke, covering its mechanism, detailed experimental protocols, and a summary of relevant quantitative data from preclinical studies.
Mechanism of Action in Ischemic Stroke
Cerebral ischemia initiates a cascade of events leading to neuronal death. This compound's primary target is the caspase-dependent apoptotic pathway. However, to design robust experiments, it is crucial to understand the broader context of cell death in stroke.
-
Caspase-Dependent Apoptosis: Ischemia triggers the release of pro-apoptotic proteins from mitochondria, activating a cascade of caspases (e.g., caspase-9, caspase-3) that dismantle the cell in a controlled manner.[2][6][7] this compound directly inhibits these caspases.
-
Caspase-Independent Cell Death (Parthanatos): A significant pathway in ischemic injury involves the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] This leads to energy failure and the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, causing DNA fragmentation and cell death, independent of caspase activity.[1][5][7]
-
Necroptosis: This is a form of programmed necrosis that can be initiated when caspases are inhibited.[6] It is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3).[6] The use of a pan-caspase inhibitor like this compound could potentially shift the cell death modality towards necroptosis, a critical consideration for experimental interpretation.[8]
Signaling Pathway Diagram
Caption: Key cell death pathways in ischemic stroke and the inhibitory target of this compound.
Experimental Protocols
The most common and reproducible model for focal cerebral ischemia in mice is the transient middle cerebral artery occlusion (MCAO) model.[9][10][11][12]
Mouse Model: Transient MCAO
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Anesthesia: Isoflurane (e.g., 5% for induction, 1.5% for maintenance)[11]
-
Temperature-regulated heating pad and rectal probe to maintain body temperature at 36.5-37.0°C[11][13]
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip (tip diameter ~0.21-0.22 mm)[11]
-
Laser Doppler flowmeter (optional, but recommended for verifying occlusion)
Procedure:
-
Anesthetize the mouse and place it in a supine position on the heating pad.[11][13]
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
Carefully dissect the arteries from the surrounding tissue, avoiding damage to the vagus nerve.[11][13]
-
Distally ligate the ECA and any small branching vessels. Place a temporary loose suture around the CCA.
-
Introduce the silicon-coated filament into the ECA through a small incision and advance it into the ICA for a distance of 9-10 mm from the CCA bifurcation to occlude the origin of the MCA.[11]
-
Confirm successful occlusion with a Laser Doppler flowmeter, indicated by a >70% drop in cerebral blood flow.
-
Maintain occlusion for a desired period (typically 30-60 minutes).[10][11]
-
To initiate reperfusion, withdraw the filament. Close the ECA stump and the neck incision.
-
Allow the mouse to recover in a heated cage before returning it to its home cage.[11]
This compound Preparation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or saline
-
Syringes for the chosen administration route
Preparation:
-
This compound is cell-permeable.[4] Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Immediately before use, dilute the stock solution in sterile PBS or saline to the final working concentration. The final DMSO concentration in the injected volume should be minimal (<1-5%) to avoid solvent toxicity.
Administration:
-
Intracerebroventricular (i.c.v.) Injection: Delivers the drug directly into the brain.
-
Intraperitoneal (i.p.) Injection: A less invasive, systemic route.
Experimental Workflow Diagram
Caption: A typical experimental workflow for testing this compound in a mouse MCAO model.
Outcome Assessment
Neurological Deficit Scoring: Assess neurological function at set time points (e.g., 24h, 48h, 7 days) post-MCAO using a standardized scale. A common 5-point scale is shown below:
| Score | Deficit Description |
| 0 | No observable deficit |
| 1 | Forelimb flexion on the contralateral side |
| 2 | Decreased resistance to lateral push |
| 3 | Unidirectional circling toward the paretic side |
| 4 | No spontaneous motor activity or barrel rolling |
Infarct Volume Measurement (TTC Staining): This method is used to visualize the infarct area 24-48 hours post-stroke.[17][18]
-
Deeply anesthetize and euthanize the mouse.
-
Rapidly remove the brain and place it in a cold environment (e.g., -20°C freezer) for 15-20 minutes to firm the tissue.[9]
-
Slice the brain into 1-2 mm coronal sections using a brain matrix.[9]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-20 minutes in the dark.[9][19]
-
Viable tissue, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue remains white/pale.[17][19]
-
Fix the slices in 10% formalin.[19]
-
Scan or photograph the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area.
-
To correct for edema, calculate infarct volume using the indirect method: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).[17][20]
Quantitative Data Presentation
The following tables summarize representative data from studies using pan-caspase inhibitors (Z-VAD-fmk, functionally analogous to this compound) in rodent stroke models.
Table 1: Effect of Pan-Caspase Inhibitors on Infarct Volume
| Species | Treatment Protocol | Infarct Volume Reduction (%) | Reference / Notes |
| Rat | Z-VAD-fmk (pre- & post-ischemia, i.c.v.) | Significant reduction | Effective in focal ischemia.[15][21] |
| Rat | Z-DEVD-fmk (caspase-3 inhibitor, i.c.v.) | Significant reduction | Highlights the role of caspase-3 in focal ischemia.[14][15] |
| Mouse | Z-VAD-fmk (in vitro OGD model) | Partial reduction | Attenuated the apoptotic component, but not necrotic death.[22] |
| Rat | M826 (caspase-3 inhibitor) in neonatal H-I | Significant reduction | Did not prevent early calpain activation (a marker of necrosis).[23] |
Table 2: Effect of Pan-Caspase Inhibitors on Functional Outcome
| Species | Treatment Protocol | Outcome Improvement | Reference / Notes |
| Rat | Z-VAD-fmk co-administered with bone marrow cells | Significant improvement in adhesive-removal test at 7 days | Also increased survival of grafted cells.[24] |
| Rat | Z-VAD-fmk / Z-DEVD-fmk | Improved neurological outcome | General finding in studies showing reduced infarct volume.[14] |
Discussion and Key Considerations
-
Limited Monotherapy Efficacy: While caspase inhibitors can reduce infarct volume, their effect may be partial. This is likely because they do not address caspase-independent pathways like PARP-1 mediated cell death (Parthanatos), which are significant contributors to ischemic injury.[1][5]
-
Potential for Combination Therapy: A more effective strategy might involve combining this compound with inhibitors of other pathways, such as PARP inhibitors or glutamate (B1630785) receptor antagonists.[22]
-
Shift to Necroptosis: A critical consideration is that blocking apoptosis with a pan-caspase inhibitor can reroute the cell death pathway to necroptosis, another form of programmed cell death.[8] It is advisable to measure markers of necroptosis (e.g., RIPK1/3 phosphorylation) to fully understand the drug's effect.
-
Therapeutic Window: The timing of administration is crucial. Most preclinical studies show efficacy when the inhibitor is given before or very shortly after the ischemic insult.[14][16]
-
Blood-Brain Barrier Penetrance: For systemic administration (i.p.), the ability of this compound to cross the blood-brain barrier in sufficient concentrations is a key factor that may influence the required dosage.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of apoptosis in mouse models of stroke. The protocols provided here offer a standardized approach for its application. However, researchers must remain cognizant of the complex, multifactorial nature of neuronal death following ischemia. The most promising therapeutic avenues may lie in combination strategies that target multiple cell death pathways simultaneously.
References
- 1. Caspase-independent programmed cell death following ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. invivogen.com [invivogen.com]
- 4. rndsystems.com [rndsystems.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Mechanisms of immune response and cell death in ischemic stroke and their regulation by natural compounds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model [jove.com]
- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. ahajournals.org [ahajournals.org]
- 21. ora.ox.ac.uk [ora.ox.ac.uk]
- 22. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase inhibition by Z-VAD increases the survival of grafted bone marrow cells and improves functional outcome after MCAo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Atad-fmk Administration and Dosage for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Atad-fmk is a potent and irreversible inhibitor of caspase-12, an enzyme primarily localized to the endoplasmic reticulum (ER) and implicated in ER stress-induced apoptosis.[1][2] Caspase-12 activation is a key event in pathological conditions associated with prolonged ER stress, such as neurodegenerative diseases, ischemic injury, and diabetes.[1][2][3] As a selective inhibitor, this compound serves as a critical tool for investigating the role of the caspase-12-mediated apoptotic pathway in various in vivo models of disease.
These application notes provide a comprehensive guide to the in vivo administration and dosage of this compound for research purposes. Due to the limited availability of direct in vivo data for this compound, the following protocols and dosage recommendations are largely extrapolated from studies using the well-characterized pan-caspase inhibitor, Z-VAD-fmk. Z-VAD-fmk shares structural and functional similarities with this compound, making it a suitable surrogate for protocol development. Researchers should, however, perform dose-response studies to determine the optimal concentration for their specific animal model and experimental conditions.
Mechanism of Action
This compound is a cell-permeable peptide fluoromethyl ketone (fmk) that irreversibly binds to the active site of caspase-12, thereby inhibiting its proteolytic activity.[4] Under conditions of prolonged ER stress, pro-caspase-12 is cleaved to its active form, initiating a downstream caspase cascade that culminates in apoptosis.[5][6] By blocking caspase-12, this compound can mitigate ER stress-induced cell death.
Data Presentation: In Vivo Administration of Caspase Inhibitors
The following table summarizes in vivo dosage and administration data extrapolated from studies using the pan-caspase inhibitor Z-VAD-fmk in murine models. This information can serve as a starting point for designing in vivo experiments with this compound.
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| CD1 Mice | Z-VAD-fmk | 10 mg/kg | Intraperitoneal (i.p.) | Delayed preterm delivery induced by heat-killed Group B Streptococcus. | [7] |
| C57BL/6 Mice | Z-VAD-fmk | 5, 10, or 20 µg/g (5, 10, or 20 mg/kg) | Intraperitoneal (i.p.) | Reduced mortality and inflammation in a model of endotoxic shock. | [8] |
| BALB/c Mice | Z-VAD-fmk | 0.5 mg/mouse | Intraperitoneal (i.p.) | Reduced thymic apoptosis in a model of sepsis. | [9] |
| Rats | Z-VAD-fmk | 2 µg in 10 µl vehicle | Intracerebroventricular (i.c.v.) | Neuroprotective effects against radiation-induced apoptosis. | [10] |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from studies using Z-VAD-fmk in mice and can be used as a starting point for this compound.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a low percentage of DMSO, or a solution of PEG300, Tween-80, and water)[11]
-
Sterile syringes and needles (25-27 gauge for mice)
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution in sterile PBS or another appropriate vehicle to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water.[11]
-
Ensure the solution is well-mixed and at room temperature before injection.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Lift the skin and insert the needle at a 15-30 degree angle, penetrating the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The injection volume should not exceed 10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Monitor the animal for any adverse reactions following the injection.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution without this compound.
-
Sham Control: Perform the same handling and injection procedure with a sterile saline solution.
Mandatory Visualization
Signaling Pathway Diagram
Caption: ER Stress-Induced Apoptosis Pathway and Inhibition by this compound.
Experimental Workflow Diagram
References
- 1. Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Welcome To Utah State University [usu.edu]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of Caspase-12 Inhibition by Z-Atad-fmk
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the inhibitory effect of Z-Atad-fmk on caspase-12 activation using Western blot analysis. This methodology is critical for researchers studying endoplasmic reticulum (ER) stress-induced apoptosis and for professionals in drug development evaluating potential therapeutic agents that target this pathway.
Introduction
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, lipid synthesis, and calcium homeostasis.[1][2] Perturbations to ER function, such as the accumulation of unfolded or misfolded proteins, lead to a condition known as ER stress.[2][3] In response to ER stress, cells activate the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[1][2][3] However, if the stress is prolonged or severe, the UPR can trigger apoptosis.[1][2]
Caspase-12, a cysteine protease localized to the ER, plays a key role in ER stress-induced apoptosis.[1][2][4] Upon activation by ER stress, caspase-12 is cleaved and initiates a caspase cascade that culminates in cell death.[1][5] this compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12, making it a valuable tool for studying the role of this enzyme in apoptotic pathways.[6][7][8][9] By inhibiting caspase-12, this compound can prevent ER stress-mediated apoptosis.[6][10]
This document outlines the materials and methods for inducing ER stress in a cell culture model, treating the cells with this compound, and subsequently analyzing the expression of pro-caspase-12 and its cleaved, active form by Western blot.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the inhibition of caspase-12 cleavage by this compound in response to ER stress induced by Tunicamycin. The data is presented as the relative band intensity of cleaved caspase-12 normalized to a loading control (e.g., GAPDH).
| Treatment Group | Tunicamycin (5 µg/mL) | This compound (50 µM) | Relative Cleaved Caspase-12 Level (Normalized to Loading Control) | Percent Inhibition of Caspase-12 Cleavage |
| Untreated Control | - | - | 0.05 ± 0.01 | N/A |
| Vehicle Control (DMSO) | + | - | 1.00 ± 0.12 | 0% |
| This compound | + | + | 0.25 ± 0.08 | 75% |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate mammalian cells (e.g., mouse embryonic fibroblasts, L929, or SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[11]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment with Inhibitor: For the inhibitor-treated groups, pre-incubate the cells with the desired final concentration of this compound (e.g., 50 µM) for 1-2 hours prior to inducing ER stress.[7] A vehicle control (DMSO) should be run in parallel.[11]
-
Induction of ER Stress: Induce ER stress by treating the cells with an appropriate agent. Common inducers include:
-
Tunicamycin: Add to a final concentration of 2.5-5 µg/mL and incubate for 4-16 hours.[3][11][12] Tunicamycin inhibits N-linked glycosylation, causing an accumulation of unfolded glycoproteins.[3][11]
-
Thapsigargin: Add to a final concentration of 0.1-1 µM and incubate for 5 hours.[3] Thapsigargin inhibits the SERCA pump, leading to depletion of ER calcium stores.[3]
-
Brefeldin A: Add to a final concentration of 10 µM and incubate for up to 30 hours.[13] Brefeldin A disrupts protein transport from the ER to the Golgi.[3]
-
-
Experimental Groups:
-
Untreated Control (cells only)
-
ER Stress Inducer Only (e.g., Tunicamycin)
-
ER Stress Inducer + this compound
-
Vehicle Control (DMSO) + ER Stress Inducer
-
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA Protein Assay Kit.[14]
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-12 overnight at 4°C with gentle agitation. The antibody should be able to detect both the full-length (pro-caspase-12, ~55 kDa) and the cleaved (active) form.[13] A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-12 band to the loading control.
Visualizations
References
- 1. Caspase-12 - activator of apoptosis via the ER stress response | Antibody News: Novus Biologicals [novusbio.com]
- 2. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of caspase-12, an endoplastic reticulum (ER) resident caspase, through tumor necrosis factor receptor-associated factor 2-dependent mechanism in response to the ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-12 is involved in stretch-induced apoptosis mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-12 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Z-Atad-fmk: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Z-Atad-fmk, a specific and irreversible inhibitor of caspase-12. These guidelines are intended to assist researchers in utilizing this compound for studies of endoplasmic reticulum (ER) stress-mediated apoptosis and related signaling pathways.
Product Information and purchasing
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a cell-permeable and irreversible inhibitor of caspase-12. It is a valuable tool for investigating the role of ER stress in various physiological and pathological processes.
Reputable Suppliers
A number of reputable suppliers offer high-purity this compound for research purposes. When purchasing, it is crucial to obtain a certificate of analysis to ensure the quality and purity of the compound.
| Supplier | Catalog Number | Purity | Available Sizes |
| MedchemExpress | HY-P10326 | >98% (NMR) | 50 mg, 100 mg, 250 mg |
| R&D Systems | FMK013 | >95% | 1 mg |
| Abcam | ab141383 | >95% | 1 mg, 5 mg |
| Creative Enzymes | CEI-0427 | >98% (NMR) | Custom |
| CPC Scientific | CASP-086A/B | Not Specified | 0.5 mg, 1 mg |
| Advanced ChemTech | FMK042 | Not Specified | Inquire for details |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store lyophilized powder at -20°C to -70°C.[1] |
| Reconstitution | Reconstitute in high-purity DMSO to a stock concentration of 1-20 mM.[2] |
| Stock Solution Storage | Store reconstituted DMSO stock solutions in single-use aliquots at -20°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. |
| Cell Culture Use | The final concentration of DMSO in cell culture media should not exceed 1% to avoid toxicity.[2] |
Mechanism of Action and Signaling Pathway
This compound specifically targets and irreversibly inhibits caspase-12, a key initiator caspase in the ER stress-induced apoptosis pathway.[3] Under conditions of prolonged ER stress, pro-caspase-12 is cleaved and activated. Activated caspase-12 can then initiate a downstream caspase cascade, leading to apoptosis. This compound also has an inhibitory effect on caspase-9.[3]
ER Stress-Mediated Apoptosis Pathway
Caption: ER stress-induced apoptosis pathway and the inhibitory action of this compound.
Application Notes and Experimental Protocols
This compound is a versatile tool for studying ER stress-induced apoptosis in a variety of in vitro and in vivo models.
In Vitro Inhibition of Apoptosis
This protocol provides a general guideline for using this compound to inhibit ER stress-induced apoptosis in cultured cells. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium appropriate for your cell line
-
Inducer of ER stress (e.g., tunicamycin, thapsigargin, or brefeldin A)
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Reconstitution of this compound: Prepare a 10-20 mM stock solution of this compound in high-purity DMSO.[2] For example, to make a 20 mM stock solution from 1 mg of this compound (MW: 540.54 g/mol ), dissolve it in 92.5 µL of DMSO.[2]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with the desired final concentration of this compound for 1-2 hours before inducing ER stress.[4] A typical starting concentration range is 10-100 µM.[2] Dilute the this compound stock solution in cell culture medium to achieve the final concentration. Remember to include a vehicle control (DMSO alone) at the same final concentration as the this compound treated samples.
-
Induction of ER Stress: Add the ER stress-inducing agent to the cell culture medium at a pre-determined effective concentration.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis in the control group (typically 12-48 hours).
-
Apoptosis Assay: Harvest the cells and assess apoptosis using a method of your choice, such as Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.
Western Blot Analysis of Caspase Activation
This protocol describes how to use Western blotting to confirm the inhibitory effect of this compound on caspase-12 activation.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro-caspase-12, cleaved caspase-12, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against caspase-12 (and the loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved caspase-12 band in the this compound treated samples would indicate successful inhibition.
In Vivo Studies
This compound has been reported to be active in vivo.[5] However, specific protocols for in vivo administration are highly dependent on the animal model and the research question. It is recommended to consult relevant literature for established protocols. Generally, administration can be via intraperitoneal (i.p.) injection or other appropriate routes. Dosage and treatment schedules must be carefully optimized for each study.
Quantitative Data
The effective concentration of this compound can vary depending on the cell type, the inducer of apoptosis, and the duration of treatment.
| Parameter | Value | Cell Line/Model | Reference |
| Typical In Vitro Working Concentration | 10 - 100 µM | Various | [2] |
| Inhibitory Concentration (Caspase-9) | IC50 available | [3] | |
| Pre-treatment Time (in vitro) | 1 - 2 hours | Myoblasts | [4] |
Logical Workflow for Experimental Design
The following diagram illustrates a logical workflow for designing an experiment to investigate the role of caspase-12 in a specific cellular process using this compound.
Caption: A logical workflow for designing experiments using this compound.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate role of caspase-12 and ER stress in cellular function and disease.
References
- 1. ER stress-induced apoptosis and caspase-12 activation occurs downstream of mitochondrial apoptosis involving Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of caspase-12, an endoplastic reticulum (ER) resident caspase, through tumor necrosis factor receptor-associated factor 2-dependent mechanism in response to the ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-treatment Strategies Involving Caspase Inhibitors
These application notes provide an overview and detailed protocols for researchers investigating the synergistic effects of caspase inhibitors, such as the specific caspase-12 inhibitor Z-Atad-fmk and the broad-spectrum caspase inhibitor Z-VAD-fmk, in combination with other therapeutic compounds. The following sections detail the principles of co-treatment, experimental design considerations, and step-by-step protocols for key assays.
Introduction
Caspase inhibitors are invaluable tools for elucidating the mechanisms of apoptosis and inflammation. This compound is a specific inhibitor of caspase-12, which is primarily associated with endoplasmic reticulum (ER) stress-induced apoptosis. In contrast, Z-VAD-fmk is a pan-caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases, thereby blocking apoptosis mediated by both intrinsic and extrinsic pathways.[1][2] Co-treatment of cells with a caspase inhibitor and another compound can reveal synergistic or antagonistic interactions, providing insights into cellular signaling pathways and potential therapeutic strategies. For instance, combining caspase inhibitors with chemotherapeutic agents can help determine the role of apoptosis in the drug's efficacy.
Data Presentation: Efficacy of Caspase Inhibitors in Co-treatment
The following table summarizes the effects of caspase inhibitors when used in combination with other agents, as described in various studies. This data is intended to serve as a reference for designing co-treatment experiments.
| Caspase Inhibitor | Co-treatment Agent | Cell Line | Effect of Co-treatment | Reference |
| Z-VAD-fmk | Doxorubicin | Jurkat | Prevention of all morphological and biochemical features of apoptosis and cell death. | [3] |
| Z-VAD-fmk | Conditioned medium from human chorion and placental amniotic membrane derived hMSCs (CH-CM) | Cholangiocarcinoma (CCA) | Reduced expression of cleaved caspase-3 and cleaved PARP, leading to decreased apoptosis. | [4] |
| Z-VAD-fmk | Heat-killed Group B Streptococcus | Pregnant Mice | Delayed, but did not prevent, preterm delivery, suggesting the involvement of caspase-independent pathways. | [1] |
| Z-VDVAD-fmk (Caspase-2 inhibitor) | 7-ketocholesterol | U937 | Altered lipid profile, suggesting a relationship between caspase activity and polar lipid accumulation. | [5] |
| Z-IETD-fmk (Caspase-8 inhibitor) | Mitogens | Human T cells | Inhibition of T cell proliferation, independent of caspase inhibition, by blocking NF-κB. | [6] |
Experimental Protocols
Protocol 1: Preparation and Cellular Application of Caspase Inhibitors
This protocol outlines the steps for preparing and applying this compound and other FMK-derivatized caspase inhibitors to cell cultures.
Materials:
-
This compound (or other FMK-derivatized caspase inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), ACS grade
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Fetal bovine serum (FBS) or Bovine serum albumin (BSA)
Procedure:
-
Reconstitution: Reconstitute the lyophilized caspase inhibitor in high-purity DMSO to create a stock solution, typically at a concentration of 20 mM. Ensure the reagent is fully dissolved before use.
-
Storage: Store the reconstituted stock solution at -20°C.
-
Working Solution Preparation: Immediately before use, dilute the stock solution to a working concentration (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or cell culture medium supplemented with 5-10% FBS.
-
Cell Treatment: Add the diluted caspase inhibitor to the cell culture at the desired final concentration. The effective concentration can range from 50 nM to 100 µM, depending on the cell type, the apoptotic stimulus, and the duration of the culture. It is crucial to establish the optimal concentration for each specific experimental setup.
-
Solvent Control: Include a solvent control (DMSO at the same final concentration as in the treated samples) to monitor for any potential cytotoxic effects of the solvent.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes a common method to quantify apoptosis in cells co-treated with a caspase inhibitor and a compound of interest using flow cytometry.
Materials:
-
Cells treated with the co-treatment regimen
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after the co-treatment period and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Protocol 3: Western Blot Analysis of Caspase Activation
This protocol details the detection of caspase activation and the cleavage of their substrates by Western blotting, a key method to assess the efficacy of caspase inhibitors in a co-treatment study.
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Primary antibodies against cleaved caspases (e.g., cleaved caspase-3) and PARP
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: A typical workflow for a co-treatment study.
Caption: Inhibition of ER stress-induced apoptosis by this compound.
Caption: Broad inhibition of apoptosis by the pan-caspase inhibitor Z-VAD-fmk.
References
- 1. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Z-ATAD-FMK for Primary Neuron Cultures
Introduction
Z-ATAD-FMK is a cell-permeable, irreversible inhibitor of Caspase-12.[1] Caspases, a family of cysteine proteases, are central to the apoptotic signaling cascade. Specifically, Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. This compound, by targeting Caspase-12, serves as a critical tool for researchers studying neurodegenerative diseases and ischemic events where ER stress is a significant contributor to neuronal cell death. The inhibitor contains an N-terminus benzyloxycarbonyl (Z) group for enhanced cell permeability and a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the caspase, ensuring effective and sustained inhibition.[2] Studies have also indicated that this compound can reduce the activity of Caspase-9, an initiator caspase in the mitochondrial apoptotic pathway, suggesting a potential crosstalk between the ER stress and mitochondrial death pathways.[1] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate and inhibit ER stress-mediated apoptosis.
Mechanism of Action
In response to severe or prolonged ER stress, Caspase-12 is activated. This activation can then trigger a downstream caspase cascade, culminating in the activation of effector caspases like Caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates. This compound specifically inhibits the upstream Caspase-12, thereby blocking the initiation of this ER-stress-specific apoptotic pathway. This allows for the elucidation of the role of ER stress in various neuronal death models.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Full Name | Carbobenzoxy-Alaninyl-Threonyl-Alaninyl-Aspartyl(O-methyl)-Fluoromethylketone | [2] |
| Inhibitor Sequence | Z-A-T-A-D(OMe)-FMK | [2] |
| Target | Primarily Caspase-12; also reported to reduce Caspase-9 activity. | [1] |
| Nature of Inhibition | Irreversible | |
| Cell Permeability | Yes | |
| Solvent | DMSO | [2] |
Table 2: Recommended Working Concentrations for Caspase Inhibitors in Primary Neuron Cultures
| Inhibitor | Target | Typical Working Concentration | Notes | Reference |
| This compound | Caspase-12 | 50 nM - 100 µM | Optimal concentration should be determined empirically for each neuronal type and apoptotic stimulus. | [2] |
| Z-VAD-FMK | Pan-Caspase | 20 µM - 100 µM | A broad-spectrum inhibitor useful as a positive control for general apoptosis inhibition. | [3][4] |
| Z-FA-FMK | Cathepsin B/L | N/A (for caspases) | Often used as a negative control for FMK-based caspase inhibitors. |
Table 3: Representative Experimental Data - Effect of Pan-Caspase Inhibitor on Neuronal Death
This table provides an example of the neuroprotective effect of a caspase inhibitor in a model of oxygen-glucose deprivation (OGD), a common method to simulate ischemic injury in vitro.
| Treatment Group | Condition | % Cell Death (Mean ± SEM) | Reference |
| Naïve Neurons | Control | - | [4] |
| Naïve Neurons | OGD | 70.6 ± 2% | [4] |
| Z-VAD-FMK (100 µM) Treated | OGD | 54.3 ± 5% | [4] |
Signaling Pathways and Workflows
Caption: ER stress-mediated apoptotic pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Determining the optimal incubation time for Z-Atad-fmk.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for Z-Atad-fmk in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and irreversible inhibitor of caspase-12.[1] Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation.[2][3] this compound functions by binding to the active site of caspase-12, thereby blocking its proteolytic activity.[4] This inhibition can prevent endoplasmic reticulum stress-mediated apoptosis.[1] The fluoromethyl ketone (FMK) group on the peptide allows for its irreversible binding.[2][4]
Q2: How should I reconstitute and store this compound?
This compound is typically reconstituted in high-purity Dimethyl Sulfoxide (DMSO) to create a stock solution, often at a concentration of 20 mM.[4] The lyophilized powder is stable for up to a year when stored at -20°C to -70°C.[4] Once reconstituted in DMSO, the stock solution should be stored at ≤ -20°C and is stable for up to 6 months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the overall experimental conditions.[4] A general starting range for many cell culture assays is between 50 nM and 100 µM.[4] It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your particular experimental model.
Q4: What is a typical incubation time for this compound?
The ideal incubation time can vary significantly. A common strategy is to pre-incubate the cells with this compound for a period before inducing apoptosis or inflammation. For similar caspase inhibitors, a pre-incubation time of at least 1-2 hours is often recommended to allow the inhibitor to permeate the cells and bind to its target before activation.[7] However, in some experimental setups, longer incubation times of 24 to 48 hours may be necessary.[7][8] The optimal time should be determined empirically through a time-course experiment.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of apoptosis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to identify the optimal concentration for your cell line and stimulus. |
| Inadequate Incubation Time | Conduct a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 30 min, 1h, 2h, 4h) before adding the apoptotic stimulus. |
| Timing of Inhibitor Addition | Ensure that this compound is added before the induction of apoptosis to allow for cell permeability and target engagement.[7] |
| DMSO Toxicity | The final concentration of DMSO in the cell culture should be kept low, typically below 1.0%, as higher concentrations can be toxic to cells and mask the effect of the inhibitor.[4] Run a vehicle control (DMSO only) to assess any potential toxicity. |
| Inhibitor Degradation | Ensure the reconstituted this compound has been stored properly and has not undergone multiple freeze-thaw cycles.[5][6] |
Issue 2: I am observing cellular toxicity that is not related to the apoptotic stimulus.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | As mentioned above, ensure the final DMSO concentration is below 1.0%.[4] Prepare dilutions of your this compound stock solution in a protein-containing buffer or tissue culture media to minimize the final DMSO concentration.[4] |
| High Inhibitor Concentration | While this compound is designed to have no added cytotoxic effects, very high concentrations may have off-target effects in some cell lines.[2] Determine the lowest effective concentration through a dose-response experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Plate your cells at a density appropriate for your endpoint assay (e.g., Western blot, flow cytometry, viability assay) and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is 1, 5, 10, 20, and 50 µM. Include a vehicle control (DMSO only).
-
Pre-incubation: Add the different concentrations of this compound (or vehicle) to the cells and incubate for a fixed pre-incubation time (e.g., 2 hours).
-
Induce Apoptosis: Add your apoptotic or inflammatory stimulus to the wells.
-
Endpoint Incubation: Culture the cells for the required duration for your stimulus to take effect (this will be specific to your model, e.g., 6h, 12h, 24h).
-
Assay: Perform your endpoint assay to measure the inhibition of the desired effect (e.g., measure caspase-12 activity, or apoptosis by Annexin V staining).
-
Analysis: Plot the percentage of inhibition against the this compound concentration. The optimal concentration will be the lowest concentration that provides the maximum inhibitory effect.
Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Select Concentration: Use the optimal concentration of this compound determined from the dose-response experiment.
-
Time-Course Pre-incubation: For the selected concentration, set up multiple wells. Add the inhibitor (or vehicle) to the cells at different time points prior to adding your stimulus (e.g., 4h, 2h, 1h, 30min before stimulus).
-
Induce Apoptosis: Add your apoptotic or inflammatory stimulus at the same time to all wells.
-
Endpoint Incubation: Culture the cells for the required duration for your stimulus to take effect.
-
Assay: Perform your endpoint assay.
-
Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal time will be the shortest duration that provides the maximum inhibitory effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of Caspase-12 Activity | % Cell Viability |
| 0 (Vehicle Control) | 0% | 100% |
| 1 | 25% | 98% |
| 5 | 60% | 95% |
| 10 | 85% | 92% |
| 20 | 95% | 90% |
| 50 | 96% | 88% |
Table 2: Example Time-Course Data for this compound (at 20 µM)
| Pre-incubation Time | % Inhibition of Caspase-12 Activity |
| 30 minutes | 70% |
| 1 hour | 88% |
| 2 hours | 95% |
| 4 hours | 96% |
Visualizations
Caption: Signaling pathway of ER stress-induced apoptosis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. invivogen.com [invivogen.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Z-Atad-fmk stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Z-Atad-fmk, a specific inhibitor of caspase-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic, cell-permeable peptide inhibitor of caspase-12. Its primary application is in the study of apoptosis, specifically the endoplasmic reticulum (ER) stress-mediated pathway where caspase-12 plays a crucial role. It is used to investigate the involvement of caspase-12 in various cellular processes and disease models. The fluoromethyl ketone (FMK) moiety allows it to irreversibly bind to the active site of the caspase.
Q2: How should I store lyophilized this compound?
A2: Lyophilized this compound should be stored at -20°C to -70°C under desiccating conditions.[1] When stored properly, it is stable for up to 12 months.
Q3: How do I reconstitute this compound?
A3: this compound should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 20 mM.[2]
Q4: What are the recommended storage conditions for the reconstituted this compound stock solution?
A4: The DMSO stock solution is stable for up to 6 months when stored at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: Peptide-based inhibitors like this compound are generally less stable in aqueous solutions compared to DMSO. It is recommended to prepare working dilutions in cell culture media or aqueous buffers immediately before use. Long-term storage of this compound in aqueous solutions is not advised due to the potential for degradation.
Q6: What is the mechanism of action of this compound?
A6: this compound is an irreversible inhibitor of caspase-12. The peptide sequence (Ala-Thr-Ala-Asp) is recognized by caspase-12, and the fluoromethyl ketone (FMK) group covalently modifies the cysteine residue in the active site of the enzyme, thereby irreversibly inactivating it.[3]
Data Presentation: Stability and Storage Conditions
| Parameter | Condition | Recommendation | Stability | Citation |
| Form | Lyophilized Powder | Store under desiccating conditions. | Up to 12 months | |
| Temperature: -20°C to -70°C | [2][3] | |||
| Form | Reconstituted in DMSO (Stock Solution) | Aliquot into single-use volumes to avoid freeze-thaw cycles. | Up to 6 months | [2] |
| Temperature: ≤ -20°C | [2] | |||
| Form | Diluted in Aqueous Buffer/Cell Culture Media | Prepare fresh for each experiment. | Not recommended for long-term storage. | General recommendation |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Suboptimal inhibitor concentration: The effective concentration can vary between cell types and the specific apoptotic stimulus. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup. A typical starting range is 10-100 µM. |
| Inhibitor added too late: For effective inhibition, this compound should be present before the activation of caspase-12. | Add this compound to your cells 30-60 minutes before inducing apoptosis. | |
| Caspase-12 independent apoptosis: The observed cell death may be mediated by other apoptotic pathways that do not involve caspase-12. | Use other specific caspase inhibitors or alternative methods to confirm the apoptotic pathway. | |
| Cell toxicity observed | High DMSO concentration: DMSO can be toxic to cells at concentrations above 1%.[2] | Ensure the final concentration of DMSO in your cell culture medium is below this threshold. Prepare a vehicle control with the same final DMSO concentration. |
| Off-target effects: At high concentrations, FMK-based inhibitors may have off-target effects on other proteases like cathepsins.[4][5][6] | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a negative control peptide, such as Z-FA-FMK, which does not inhibit caspases.[3] | |
| Inconsistent results | Inhibitor degradation: Improper storage or handling of this compound can lead to its degradation. | Always use freshly thawed aliquots of the DMSO stock solution. Avoid repeated freeze-thaw cycles. Prepare working dilutions immediately before use. |
| Variability in cell culture: Differences in cell density, passage number, or cell health can affect the experimental outcome. | Standardize your cell culture conditions and ensure cells are healthy and in the exponential growth phase. |
Experimental Protocols
Protocol for Assessing this compound Activity using a Fluorometric Caspase-12 Assay
This protocol provides a method to determine the inhibitory activity of this compound on caspase-12 in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., tunicamycin, thapsigargin (B1683126) for ER stress)
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
Caspase-12 substrate (e.g., Ac-ATAD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Pre-incubate one set of cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO). c. Induce apoptosis by adding the ER stress-inducing agent to the pre-treated and a set of untreated cells. Incubate for the desired period. d. Maintain a non-treated control group.
-
Cell Lysate Preparation: a. Harvest the cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. c. Incubate on ice for 15-20 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).
-
Caspase-12 Activity Assay: a. Add 50 µL of cell lysate from each sample to the wells of a 96-well black microplate. b. Add 50 µL of 2X Reaction Buffer to each well. c. Add 5 µL of the Caspase-12 substrate (Ac-ATAD-AFC) to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with buffer and substrate only). b. Compare the fluorescence intensity of the this compound treated samples to the apoptosis-induced (positive control) and non-treated (negative control) samples to determine the percentage of inhibition.
Mandatory Visualization
Caption: ER Stress-Induced Apoptosis Pathway via Caspase-12.
Caption: General Experimental Workflow for Using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm Z-Atad-fmk activity in your cell line.
Welcome to the technical support center for Z-Atad-fmk. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully confirm the activity of this compound in your cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-12.[1] Its mechanism of action relies on the fluoromethyl ketone (FMK) group, which irreversibly binds to the catalytic site of caspase-12, thereby blocking its proteolytic activity. Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[2][3] By inhibiting caspase-12, this compound can prevent ER stress-mediated cell death.[4] Some studies suggest it may also reduce the activity of caspase-9.[4]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[5] A general starting point is to perform a dose-response experiment. We recommend a concentration range of 10 µM to 100 µM.[5] It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.[5]
Q3: What is the difference between this compound and Z-VAD-fmk?
This compound is a specific inhibitor of caspase-12, with the recognition sequence ATAD.[6] In contrast, Z-VAD-fmk is a broad-spectrum or pan-caspase inhibitor, meaning it inhibits a wide range of caspases.[7] If your goal is to specifically investigate the role of caspase-12 in an apoptotic pathway, this compound is the more appropriate tool. Z-VAD-fmk is useful for determining if a cell death process is caspase-dependent in general.
Q4: How can I be sure that the observed effects are due to caspase-12 inhibition?
To confirm the specificity of this compound, consider the following controls:
-
Negative Control: Use a non-inhibitory peptide control, such as Z-FA-fmk, which is an inhibitor of cathepsins but not caspases.
-
Positive Control: Induce apoptosis using a known ER stress inducer (e.g., tunicamycin, thapsigargin, or brefeldin A) to ensure caspase-12 is activated in your system.[2]
-
Alternative Methods: Complement your findings using techniques like siRNA-mediated knockdown of caspase-12 to verify that the observed phenotype is indeed dependent on this specific caspase.
Experimental Protocols
Confirming the activity of this compound in your cell line involves demonstrating that it can effectively inhibit caspase-12 activity. This can be achieved through two primary methods: a direct measurement of caspase-12 enzymatic activity and an indirect assessment by observing the cleavage of pro-caspase-12.
Method 1: Fluorometric Caspase-12 Activity Assay
This assay quantitatively measures the proteolytic activity of caspase-12 using a specific substrate.
Principle: The assay utilizes the caspase-12 specific substrate, ATAD-AFC (7-amino-4-trifluoromethyl coumarin).[6][8] In its uncleaved form, the substrate emits blue light (λmax = 400 nm).[6][9] Upon cleavage by active caspase-12, free AFC is released, which emits a yellow-green fluorescence (λmax = 505 nm).[6][9] The increase in fluorescence is directly proportional to caspase-12 activity.
Detailed Protocol:
-
Cell Treatment:
-
Seed your cells at an appropriate density in a 96-well plate.
-
Induce apoptosis with a suitable ER stress inducer.
-
In parallel, treat cells with the ER stress inducer in the presence of varying concentrations of this compound (e.g., 10, 50, 100 µM).
-
Include an untreated control and a vehicle (DMSO) control.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Assay Execution:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
To each well of a black, flat-bottom 96-well plate, add 50-200 µg of protein lysate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.[9]
-
Add 5 µL of 1 mM ATAD-AFC substrate (final concentration 50 µM).[9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
-
Data Acquisition and Analysis:
-
Read the plate in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]
-
Calculate the fold-increase in caspase-12 activity by comparing the fluorescence of the induced samples to the uninduced control.[9]
-
Plot the caspase-12 activity against the concentration of this compound to demonstrate inhibition.
-
Method 2: Western Blot for Caspase-12 Cleavage
This method qualitatively or semi-quantitatively assesses the activation of caspase-12 by detecting its cleavage from the inactive pro-enzyme to the active form.
Principle: Caspase-12 is synthesized as an inactive zymogen (pro-caspase-12, ~55 kDa).[2] Upon activation, it is cleaved into smaller, active fragments (e.g., a ~42 kDa fragment).[2] this compound, by inhibiting caspase activity, will prevent this cleavage.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells as described in the fluorometric assay protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-12 overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved fragment.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities. A decrease in the cleaved caspase-12 fragment in the this compound treated samples, relative to the induced-only sample, confirms its inhibitory activity. Normalize band intensities to a loading control like β-actin or GAPDH.
-
Data Presentation
Table 1: Effect of this compound on Caspase-12 Activity
| Treatment Group | This compound (µM) | Caspase-12 Activity (RFU) | % Inhibition |
| Uninduced Control | 0 | 150 ± 15 | - |
| ER Stress Inducer | 0 | 1250 ± 80 | 0% |
| ER Stress Inducer | 10 | 850 ± 55 | 32% |
| ER Stress Inducer | 50 | 350 ± 30 | 72% |
| ER Stress Inducer | 100 | 180 ± 20 | 85.6% |
| RFU: Relative Fluorescence Units. Data are presented as mean ± SD. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low caspase-12 activity detected in positive control | Insufficient induction of apoptosis. | Optimize the concentration and incubation time of the ER stress inducer. Confirm apoptosis induction with an alternative method (e.g., Annexin V staining). |
| Low protein concentration in the lysate. | Increase the number of cells used for lysate preparation or concentrate the lysate. Ensure protein concentration is within the recommended range for the assay (50-200 µg). | |
| Inactive DTT in the reaction buffer. | DTT is unstable. Prepare fresh DTT-containing buffers for each experiment. | |
| High background fluorescence | Autofluorescence of cell lysates or compounds. | Run a "lysate only" and "buffer + substrate only" control to determine the source of background. Subtract the background fluorescence from your measurements. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| This compound does not show inhibition | Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and conditions. |
| Instability of the inhibitor. | Prepare fresh stock solutions of this compound in DMSO and store them in single-use aliquots at -20°C to avoid freeze-thaw cycles. | |
| Cell permeability issues. | While this compound is cell-permeable, efficiency can vary. Increase the pre-incubation time with the inhibitor before adding the apoptotic stimulus. | |
| Inconsistent results between experiments | Variation in cell density or passage number. | Maintain consistent cell culture practices. Use cells within a specific passage number range for all experiments. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with reagent handling. Prepare a master mix for the reaction buffer and substrate. |
Visualizations
Caption: Workflow for confirming this compound activity in a cell line.
Caption: this compound inhibits the ER stress-induced apoptotic pathway.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. Caspase-12 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. abiomed.kz [abiomed.kz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cephamls.com [cephamls.com]
- 9. abcam.com [abcam.com]
Z-Atad-fmk cytotoxicity and cell viability assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-Atad-fmk in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-12.[1][2][3] Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation.[4][5] this compound is designed to be cell-permeable, allowing it to be used in both in vitro cell culture and in vivo studies.[2][6] It functions by binding to the active site of caspase-12, thereby preventing its activation and downstream signaling.[6] Specifically, this compound has been shown to prevent endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting caspase-12 activity, which in turn reduces the activity of caspase-9.[1][2]
Q2: How should I reconstitute and store this compound?
Proper reconstitution and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution: this compound is typically supplied as a lyophilized powder and should be reconstituted in highly pure dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][6] For example, adding 92.6 µL of DMSO to 1 mg of the compound will yield a 20 mM stock solution.[6] It is important to ensure the powder is completely dissolved before use.[6]
-
Storage:
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[6] A general range for in vitro cell culture experiments is between 50 nM and 100 µM.[6] It is crucial for the investigator to determine the most effective concentration for their specific assay through a dose-response experiment.[6] When preparing the final working solution, the DMSO concentration in the cell culture should be kept below 1.0% to avoid solvent-related cytotoxicity.[6]
Q4: What are the potential off-target effects of this compound?
While this compound is a specific inhibitor of caspase-12, like many chemical inhibitors, it may have off-target effects. Some peptide-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-fmk, have been shown to interact with other cysteine proteases like cathepsins and calpains.[7] Furthermore, Z-VAD-fmk has been reported to inhibit peptide: N-glycanase (NGLY1), which can induce autophagy.[8][9][10] While specific off-target effects for this compound are less documented, it is important to be aware of these possibilities. To control for off-target effects, it is recommended to use a negative control peptide, such as Z-FA-FMK, which inhibits cathepsins but not caspases.[5]
Q5: How do I choose the right cell viability/cytotoxicity assay to use with this compound?
The choice of assay depends on the specific question being addressed.
-
Metabolic Activity Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability and proliferation.[11][12] They are suitable for high-throughput screening. The MTT assay results in an insoluble formazan (B1609692) product that requires a solubilization step, while the XTT assay produces a soluble formazan, simplifying the protocol.[11][13]
-
Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based method provides more detailed information about the mode of cell death.[14][15] Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[14][16] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Caspase Activity Assays: These assays directly measure the activity of specific caspases using fluorogenic or colorimetric substrates.[17][18][19] They can confirm that this compound is indeed inhibiting its target pathway.
Q6: What controls should I include in my experiment?
Proper controls are essential for interpreting your results accurately.
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any solvent effects.[6]
-
Positive Control (Apoptosis Induction): Treat cells with a known apoptosis-inducing agent to ensure that the cell system is responsive and the apoptosis detection assay is working correctly.
-
Negative Control (Inhibitor): A negative control peptide, such as Z-FA-FMK, can help determine if the observed effects are specific to caspase inhibition.[5]
-
Untreated Control: Cells that are not treated with any compound serve as a baseline for cell viability.
Troubleshooting Guides
Problem: I'm not observing any inhibition of apoptosis with this compound.
-
Is the inhibitor active? Ensure that this compound has been stored and reconstituted correctly to prevent degradation. Avoid multiple freeze-thaw cycles.[6]
-
Is the concentration optimal? The effective concentration of this compound is cell-type and stimulus-dependent.[6] Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
Is the timing of treatment appropriate? Caspase inhibitors are typically added at the beginning of the cell culture process when apoptosis is induced.[6] The timing may need to be optimized for your system.
-
Is the apoptotic pathway caspase-12 dependent? The apoptotic stimulus you are using may induce cell death through a caspase-12 independent pathway. Confirm the involvement of caspase-12 in your model system.
Problem: I'm observing unexpected cytotoxicity in my control (this compound only) cells.
-
Is the DMSO concentration too high? The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells.[6]
-
Does this compound have inherent cytotoxicity at the concentration used? While fluoromethyl ketone (FMK)-derivatized peptides are generally considered to have no added cytotoxic effects, high concentrations might be toxic to some cell lines.[5][6] Perform a dose-response curve with this compound alone to determine its cytotoxic profile in your cells.
-
Could there be off-target effects? As mentioned, some caspase inhibitors can have off-target effects.[7][8] Consider using a negative control peptide to investigate this possibility.
Problem: My results from different viability assays (e.g., MTT vs. Annexin V) are conflicting.
-
Are the assays measuring the same endpoint? MTT and XTT assays measure metabolic activity, which is an indirect measure of cell viability.[11] Annexin V/PI staining directly measures markers of apoptosis and cell membrane integrity.[14] A decrease in metabolic activity (MTT/XTT) may not always correlate directly with an increase in apoptosis (Annexin V). For example, a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).
-
What is the timing of the measurements? The kinetics of metabolic changes and the appearance of apoptotic markers can differ. Consider performing a time-course experiment to capture the dynamics of cell death.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Full Name | Z-Ala-Thr-Ala-Asp(OMe)-FMK | [3][6] |
| Molecular Weight | ~540.54 g/mol | [2] |
| Purity | >95% | [2] |
| Form | Lyophilized solid | [2] |
| Solubility | Soluble in DMSO to 20 mM | [2][6] |
| Target | Caspase-12 | [1][3] |
| Nature | Synthetic, cell-permeable, irreversible inhibitor | [2][6] |
Table 2: Recommended Working Concentrations for this compound
| Application | Cell Type | Recommended Concentration Range | Reference(s) |
| In vitro cell culture | Varies | 50 nM - 100 µM | [6] |
| In vivo animal studies | Varies | Active in vivo (specific concentrations are model-dependent) | [2] |
Table 3: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[11][12] | Inexpensive, widely used. | Requires a solubilization step for the formazan product; can be influenced by changes in cellular metabolism.[13] |
| XTT | Enzymatic reduction of XTT to a soluble formazan product.[13] | No solubilization step required, faster than MTT.[13] | Can be influenced by changes in cellular metabolism. |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine on the surface of apoptotic cells; PI stains necrotic or late apoptotic cells.[14][16] | Distinguishes between viable, apoptotic, and necrotic cells; provides more detailed information on the mode of cell death. | Requires a flow cytometer; more complex protocol than metabolic assays. |
| Caspase Activity | Cleavage of a specific peptide substrate by active caspases, releasing a detectable colorimetric or fluorescent signal.[17][19] | Directly measures the activity of the target enzymes; can be used to confirm the mechanism of action. | Provides information on a specific point in the apoptotic pathway, not overall cell viability. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or an apoptosis-inducing agent. Include appropriate controls (vehicle, untreated).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[12]
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[12]
-
Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
Protocol 2: XTT Assay for Cell Viability
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activator/electron coupling reagent.[13]
-
Add 50 µL of the XTT working solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.
-
Gently shake the plate to evenly distribute the color.
-
Read the absorbance at 450 nm, with a reference wavelength of 690 nm.[13]
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
-
Seed and treat cells in appropriate culture vessels (e.g., 6-well plates).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).[20] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.[14]
Visualizations
Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.
Caption: General Experimental Workflow for a Cell Viability Assay.
Caption: Troubleshooting Guide for Unexpected Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. invivogen.com [invivogen.com]
- 5. rndsystems.com [rndsystems.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. Caspase Assay Kits - Elabscience® [elabscience.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting Z-Atad-fmk insolubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-12 inhibitor, Z-Atad-fmk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specific and irreversible inhibitor of caspase-12, an enzyme primarily localized to the endoplasmic reticulum (ER).[1] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptides that act as effective irreversible caspase inhibitors with no cytotoxic effects.[2] Its main application is in the study of apoptosis (programmed cell death) mediated by ER stress.[3]
Q2: What is the best solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 20 mM.[1] For cell culture experiments, it is crucial to use highly pure (ACS grade) DMSO.[4]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic peptide-based inhibitors. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to "crash out" or precipitate. Here are some solutions:
-
Perform a serial dilution: Instead of adding the concentrated DMSO stock directly to your medium, first, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) culture medium containing serum or a protein like BSA.[4]
-
Slow, drop-wise addition: Add the DMSO stock solution slowly and drop-wise to the gently vortexing or swirling culture medium. This helps to ensure rapid and even distribution, preventing localized high concentrations.
-
Lower the final concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment. The effective concentration can range from 50 nM to 100 µM, depending on the cell type and experimental conditions.[4]
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 1%, as higher concentrations can be toxic to cells.[4]
Q4: My this compound solution appears cloudy or has visible particles after storage. Is it still usable?
Cloudiness or visible particulates indicate that the compound may have precipitated out of solution or degraded. It is not recommended to use a solution with visible precipitates. To avoid this, follow these storage guidelines:
-
Stock Solutions: After reconstituting in DMSO, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] A reconstituted DMSO stock is generally stable for up to 6 months at ≤ -20°C.[4]
-
Working Solutions: Aqueous working solutions should be prepared fresh on the day of use. Do not store aqueous solutions for more than a day.
Q5: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment. However, a general starting range is between 50 nM and 100 µM.[4] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.[4]
Data Presentation
Solubility of this compound and a Structurally Similar Pan-Caspase Inhibitor
| Compound | Solvent | Solubility |
| This compound | DMSO | Up to 20 mM[1] |
| Z-VAD-fmk | DMSO | ≥23.37 mg/mL[5] |
| Ethanol (B145695) | 2 mg/mL[6] | |
| Water | Insoluble[5][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
Lyophilized this compound powder
-
High-purity (ACS grade) Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (containing serum, e.g., 5-10% FBS) or PBS with 1% BSA[4]
1. Preparation of a 20 mM Stock Solution in DMSO:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
To prepare a 20 mM stock solution from 1 mg of this compound (Molecular Weight: 540.54 g/mol ), add 92.5 µL of high-purity DMSO to the vial.[4]
-
Vortex gently until the powder is completely dissolved. A pellet may not be visible.[4]
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
2. Preparation of a Working Solution for Cell Culture:
-
Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): First, dilute the 20 mM stock solution to a lower concentration (e.g., 2 mM or 1 mM) in pre-warmed complete cell culture medium or a protein-containing buffer like PBS with 1% BSA.[4]
-
Final Dilution: Add the intermediate dilution (or the stock solution drop-wise) to the final volume of pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 10 µM, 50 µM, or 100 µM).
-
Gently mix the final solution by swirling the flask or plate.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Add the final working solution to your cell cultures at the beginning of the experimental treatment.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Caspase-12 signaling pathway initiated by ER stress and inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound to inhibit apoptosis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility and precipitation issues.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. bio-techne.com [bio-techne.com]
- 3. Z-VAD| OMe | caspase inhibitor | TargetMol [targetmol.com]
- 4. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Z-Atad-fmk and Negative Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Z-Atad-fmk, a specific caspase-12 inhibitor. Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a cell-permeable, irreversible inhibitor of caspase-12.[1][2] Its primary function is to block the activity of caspase-12, a key enzyme involved in endoplasmic reticulum (ER) stress-induced apoptosis.[2] By inhibiting caspase-12, this compound can prevent downstream apoptotic events.[2]
Q2: Why is a negative control necessary when using this compound?
A negative control is essential to ensure that the observed effects are specifically due to the inhibition of caspase-12 by this compound and not due to off-target effects of the compound or the experimental conditions. The fluoromethyl ketone (FMK) moiety present in this compound can potentially interact with other cellular components. A proper negative control helps to differentiate between specific caspase-12 inhibition and non-specific effects.
Q3: What is the recommended negative control for this compound?
The recommended negative control for peptide-based caspase inhibitors with a C-terminal FMK group, such as this compound, is Z-FA-FMK.[3][4][5] Z-FA-FMK is an inhibitor of cathepsins B and L but does not inhibit caspases.[3][4][5] It serves as a control for any effects related to the peptide-FMK structure that are independent of caspase inhibition.
Q4: At what concentration should I use this compound and Z-FA-FMK?
The optimal concentration of this compound can vary depending on the cell type, the method of inducing apoptosis, and the duration of the experiment.[6] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay, typically in the range of 10-100 µM.[6] The negative control, Z-FA-FMK, should be used at the same concentration as this compound.
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of caspase-12, the FMK group can potentially react with other cysteine proteases. Broad-spectrum caspase inhibitors containing the FMK moiety, such as Z-VAD-fmk, have been reported to have off-target effects on cathepsins and calpains.[7] Although specific off-target studies for this compound are limited, using the Z-FA-FMK negative control is crucial to account for such potential non-specific interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed with this compound. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-12 in your experimental system. 2. Incorrect timing of inhibitor addition: The inhibitor might have been added too late to prevent the apoptotic cascade. 3. Caspase-12 is not involved in the induced apoptosis pathway: The apoptotic stimulus you are using may not activate the ER stress pathway and caspase-12. | 1. Perform a dose-response curve to determine the optimal concentration of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 2. Add this compound to your cells prior to or concurrently with the apoptotic stimulus. 3. Confirm the activation of the ER stress pathway and caspase-12 in your model system using positive controls or by assessing markers of ER stress (e.g., CHOP expression). |
| Similar levels of apoptosis inhibition observed with this compound and the negative control Z-FA-FMK. | 1. Off-target effects: Both compounds may be causing non-specific effects that lead to a reduction in cell death, independent of caspase-12 inhibition. 2. High inhibitor concentration: Very high concentrations of either compound may induce cellular stress or have toxic effects. | 1. Lower the concentration of both inhibitors and repeat the experiment. 2. Verify that Z-FA-FMK does not inhibit caspase-12 in an in vitro activity assay. 3. Consider using an alternative negative control or a different class of caspase inhibitor. |
| High background cell death in the vehicle control (DMSO). | DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.2% (v/v) in your culture medium.[3][5] If higher inhibitor concentrations are required, prepare a higher stock concentration of the inhibitor to minimize the final DMSO volume. Always include a vehicle-only control in your experiments. |
| Difficulty dissolving this compound or Z-FA-FMK. | Improper solvent or storage: The compounds may not be fully dissolved or may have degraded due to improper storage. | Reconstitute lyophilized this compound and Z-FA-FMK in high-purity DMSO to a stock concentration of 10-20 mM.[1][6] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Illustrative Example of Caspase-12 Activity Inhibition
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present quantitative results. Actual results may vary depending on the experimental conditions.
| Treatment Group | Caspase-12 Activity (Relative Fluorescence Units) | % Inhibition of Caspase-12 Activity |
| Untreated Control | 150 ± 12 | 0% |
| Apoptotic Stimulus | 850 ± 45 | - |
| Apoptotic Stimulus + Vehicle (DMSO) | 845 ± 50 | 0.6% |
| Apoptotic Stimulus + this compound (50 µM) | 250 ± 20 | 85.6% |
| Apoptotic Stimulus + Z-FA-FMK (50 µM) | 830 ± 48 | 1.8% |
Experimental Protocols
Key Experiment: Caspase-12 Activity Assay in Cultured Cells
This protocol outlines a method to measure the specific inhibition of caspase-12 activity by this compound using a fluorogenic substrate, with Z-FA-FMK as a negative control.
Materials:
-
Cells of interest cultured in appropriate media
-
Apoptotic stimulus (e.g., Tunicamycin, Thapsigargin to induce ER stress)
-
This compound (caspase-12 inhibitor)
-
Z-FA-FMK (negative control)
-
DMSO (vehicle)
-
Caspase-12 specific fluorogenic substrate (e.g., Ac-ATAD-AFC)
-
Cell lysis buffer
-
96-well black microplate
-
Fluorometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound and Z-FA-FMK in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.2%.
-
Aspirate the old medium from the cells and add the medium containing the inhibitors or vehicle control.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus to the appropriate wells.
-
Incubate for the desired period to induce caspase-12 activation (this should be optimized for your cell line and stimulus).
-
-
Cell Lysis:
-
After incubation, centrifuge the plate (if using suspension cells) and carefully remove the supernatant. For adherent cells, aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-12 Activity Measurement:
-
Prepare a reaction mixture containing the caspase assay buffer and the caspase-12 fluorogenic substrate.
-
Add the cell lysate from each well to a new well in a black 96-well microplate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate but no cell lysate).
-
Express the data as relative fluorescence units (RFU).
-
Calculate the percentage of inhibition for this compound and Z-FA-FMK compared to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: ER stress-induced apoptosis pathway mediated by caspase-12.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on caspase-12 activity.
Logical Relationship of Controls
Caption: The logical relationship between different controls in a this compound experiment.
References
- 1. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validation & Comparative
Z-ATAD-FMK vs. siRNA Knockdown of Caspase-12: A Comparative Guide for Researchers
For researchers investigating the role of caspase-12 in cellular processes, particularly endoplasmic reticulum (ER) stress-induced apoptosis, the choice between a chemical inhibitor like Z-ATAD-FMK and a genetic tool such as siRNA-mediated knockdown is a critical experimental design decision. Both methodologies aim to abrogate caspase-12 function, yet they operate through distinct mechanisms, each with inherent advantages and limitations. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific research needs.
Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor of caspase-12.[1][2] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptides, which are designed to mimic the substrate of the target caspase. The inhibitor binds to the active site of caspase-12, thereby preventing its catalytic activity and subsequent downstream signaling events.[3]
siRNA (small interfering RNA) knockdown of caspase-12, on the other hand, is a gene silencing technique that acts at the post-transcriptional level. Exogenously introduced siRNA molecules with a sequence complementary to the caspase-12 mRNA transcript are incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the caspase-12 mRNA, leading to its degradation and preventing the translation of the caspase-12 protein.
Comparative Data Presentation
| Parameter | This compound | siRNA Knockdown of Caspase-12 | Supporting Experimental Data Source (Representative) |
| Target | Caspase-12 active site | Caspase-12 mRNA | N/A |
| Mechanism | Irreversible enzymatic inhibition | mRNA degradation | N/A |
| Typical Efficacy | >90% inhibition of apoptosis | 70-90% reduction in protein expression | Apoptosis assays (TUNEL, Annexin V); Western Blot for cleaved caspase-3[4][5][6] / Western Blot for caspase-12 protein levels |
| Time to Effect | Rapid (minutes to hours) | Slower (24-72 hours) | N/A |
| Duration of Effect | Transient, dependent on compound stability and cell turnover | Can be transient or stable depending on the delivery method (transient transfection vs. stable expression) | N/A |
| Specificity | Can have off-target effects on other caspases or proteases | Can have off-target effects due to seed sequence homology | Studies on pan-caspase inhibitors have shown cross-reactivity. |
| Toxicity | Potential for cytotoxicity at high concentrations or due to the DMSO solvent | Can induce an interferon response or have off-target effects on unintended genes | Cell viability assays are recommended for both methods. |
Experimental Protocols
Inhibition of Caspase-12 using this compound
This protocol is a general guideline for using this compound in cultured cells to inhibit ER stress-induced apoptosis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Inducer of ER stress (e.g., tunicamycin, thapsigargin)
-
Cultured cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Pre-treatment with this compound: Prior to inducing ER stress, pre-treat the cells with the desired final concentration of this compound (typically in the range of 10-100 µM). Dilute the this compound stock solution directly into the cell culture medium. Include a vehicle control (DMSO alone) at the same final concentration as in the inhibitor-treated wells. Incubate for 1-2 hours.
-
Induction of ER Stress: Add the ER stress-inducing agent to the cell culture medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis (typically 12-48 hours).
-
Endpoint Analysis: Harvest the cells and analyze for markers of apoptosis. This can be done by various methods, including:
-
Western Blot: Analyze cell lysates for the cleavage of downstream caspases (e.g., caspase-3) or PARP.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
TUNEL Assay: Detect DNA fragmentation in situ.
-
siRNA-Mediated Knockdown of Caspase-12
This protocol provides a general procedure for the transient knockdown of caspase-12 in cultured cells using siRNA.
Materials:
-
siRNA targeting caspase-12 (pre-designed and validated recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium (or similar)
-
Cell culture medium with and without serum/antibiotics
-
Cultured cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well of a 6-well plate, dilute 10-30 pmol of caspase-12 siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Endpoint Analysis:
-
Verification of Knockdown: Harvest a portion of the cells to verify the knockdown efficiency of caspase-12 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assay: Subject the remaining cells to the experimental conditions (e.g., induction of ER stress) and analyze for the desired phenotype (e.g., apoptosis) as described in the this compound protocol.
-
Mandatory Visualizations
Conclusion
The choice between this compound and siRNA knockdown for inhibiting caspase-12 function depends on the specific experimental goals. This compound offers a rapid and potent method for acute inhibition of caspase-12 activity, making it suitable for studies on the immediate effects of caspase-12 inhibition. However, the potential for off-target effects necessitates careful validation and the use of appropriate controls.
siRNA-mediated knockdown provides a more specific approach to reducing caspase-12 protein levels, which is advantageous for long-term studies and for confirming that the observed phenotype is a direct result of the loss of the caspase-12 protein. The slower onset of action and the need for transfection optimization are key considerations for this technique.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Z-Atad-fmk: A Potent Tool for Elucidating the Role of Caspase-12 in Apoptosis
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of apoptosis is paramount. Caspase-12, an enzyme primarily associated with endoplasmic reticulum (ER) stress-induced apoptosis, has been a subject of intense investigation. The specific inhibitor, Z-Atad-fmk, has emerged as a critical pharmacological tool to dissect the precise role of caspase-12 in this pathway. This guide provides a comparative analysis of experimental data generated using this compound, offering insights into its efficacy and application in apoptosis research.
Comparative Analysis of this compound's Efficacy
The following tables summarize quantitative data from a key study by Han et al. (2022) investigating the effect of myricetin-induced ER stress on lung cancer cells. This study utilized this compound to confirm the mediatory role of caspase-12 in the apoptotic cascade.
| Treatment Group | Cleaved Caspase-3 (Relative Expression) | Cleaved GSDME (Relative Expression) | Reference |
| Control | Baseline | Baseline | Han et al., 2022[1][2] |
| Myricetin | Increased | Increased | Han et al., 2022[1][2] |
| Myricetin + this compound | Significantly Reduced vs. Myricetin | Significantly Reduced vs. Myricetin | Han et al., 2022[1][2] |
Table 1: Effect of this compound on Protein Cleavage. This table illustrates the inhibitory effect of this compound on the downstream targets of caspase-12, caspase-3 and Gasdermin E (GSDME), in the presence of an ER stress inducer (myricetin).
| Treatment Group | LDH Release (% of Control) | Annexin V+/PI+ Cells (%) | Reference |
| Control | ~10% | ~5% | Han et al., 2022[1][2] |
| Myricetin | Significantly Increased | Significantly Increased | Han et al., 2022[1][2] |
| Myricetin + this compound | Significantly Reduced vs. Myricetin | Significantly Reduced vs. Myricetin | Han et al., 2022[1][2] |
Table 2: Impact of this compound on Cell Death Markers. This table demonstrates that the inhibition of caspase-12 by this compound leads to a reduction in lactate (B86563) dehydrogenase (LDH) release (a marker of cell lysis) and the percentage of apoptotic/pyroptotic cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a reproducible framework for similar investigations.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved GSDME, anti-caspase-12) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture: Cells are seeded in 96-well plates and treated with the compounds of interest (e.g., myricetin, this compound).
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the percentage of LDH release is calculated relative to control cells.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Collection: Cells are harvested and washed with cold PBS.
-
Cell Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Caspase-12 Signaling Pathway
The following diagrams illustrate the signaling pathway and experimental workflow, providing a clear visual representation of the processes involved.
Figure 1. Caspase-12 mediated apoptosis pathway.
Figure 2. Experimental workflow.
References
Z-Atad-fmk: A Focused Inhibitor in the Caspase Family
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comparative analysis of the caspase inhibitor Z-Atad-fmk, focusing on its cross-reactivity with other caspases and placing its performance in context with other available inhibitors.
This compound is recognized primarily as a specific inhibitor of caspase-12, an enzyme implicated in endoplasmic reticulum (ER) stress-induced apoptosis.[1] It is a cell-permeable, irreversible inhibitor belonging to the fluoromethyl ketone (FMK) class of caspase inhibitors.[2] While its primary target is caspase-12, some evidence suggests it also suppresses the activity of caspase-9 in vitro.[1][3]
Comparative Analysis of Caspase Inhibition
A comprehensive quantitative analysis of this compound's cross-reactivity against a broad spectrum of caspases is not extensively documented in publicly available literature. However, to provide a framework for comparison, the following table contrasts the known specificity of this compound with the well-characterized pan-caspase inhibitor, Z-VAD-fmk. Pan-caspase inhibitors are designed to block the activity of a wide range of caspases.[4]
| Inhibitor | Primary Target(s) | Known Cross-Reactivity | Inhibition Profile |
| This compound | Caspase-12 | Suppresses Caspase-9 activity[1][3] | Highly specific for Caspase-12. Quantitative data on inhibition of other caspases is limited. |
| Z-VAD-fmk | Broad Spectrum (Pan-Caspase) | Inhibits most caspases, including Caspase-1, -3, -6, -7, -8, -10.[4][5] It is reported to be a potent inhibitor of human caspase-1 to -10, with the exception of caspase-2.[4] | Broadly inhibits initiator and executioner caspases involved in apoptosis. |
Note: The lack of extensive, publicly available IC50 or Ki values for this compound against a full caspase panel limits a direct quantitative comparison. Researchers are encouraged to perform their own selectivity profiling for their specific experimental context.
Signaling Pathway Context
To visualize the role of caspases in apoptosis and the points of inhibition, the following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Apoptotic signaling pathways and points of caspase inhibition.
Experimental Protocol: In Vitro Caspase Activity Assay
To determine the cross-reactivity and inhibitory potential of compounds like this compound, a fluorometric caspase activity assay is commonly employed. This protocol provides a general framework.
Objective: To measure the inhibitory effect of this compound on the activity of various purified recombinant caspases.
Materials:
-
Purified active recombinant human caspases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9, -10, -12)
-
This compound
-
Control caspase inhibitors (e.g., Z-VAD-fmk)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, etc.)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplates
-
Fluorometric microplate reader
Workflow:
Caption: Experimental workflow for caspase inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the diluted inhibitor. Include wells with a known inhibitor as a positive control and wells with assay buffer alone as a negative control.
-
Enzyme Addition: Add the purified active caspase to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.
-
Substrate Addition: Add the appropriate fluorogenic substrate for the specific caspase being tested to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorometric reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the fluorophore of the substrate (e.g., AMC: Ex/Em ~360/460 nm; AFC: Ex/Em ~400/505 nm).
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the percentage of caspase activity versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
References
- 1. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ATAD2 Bromodomain Inhibitors: A Comparative Guide
A Note on the Query "Z-Atad-fmk": Initial searches for "this compound" did not yield any specific chemical entity in published scientific literature. The nomenclature, particularly the "Z-" prefix and "-fmk" suffix, is characteristic of peptide-based irreversible caspase inhibitors. However, "Atad" does not correspond to a recognized caspase substrate. It is plausible that this query contains a typographical error and the intended subject was inhibitors of the ATPase family AAA domain-containing protein 2 (ATAD2), a protein of significant interest in cancer research. This guide therefore focuses on independently validated inhibitors of ATAD2.
ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers, making it a compelling target for therapeutic development. Its bromodomain, which recognizes acetylated histones, is crucial for its function in chromatin remodeling and gene transcription. This guide provides a comparative analysis of independently validated small molecule inhibitors of the ATAD2 bromodomain, with a focus on their mechanism of action, biochemical potency, and effects on cellular pathways.
Comparative Analysis of ATAD2 Inhibitors
This section compares the performance of three well-characterized ATAD2 bromodomain inhibitors: BAY-850, GSK8814, and AM879. The data presented below is a summary of findings from multiple independent research publications.
| Inhibitor | Mechanism of Action | Biochemical Potency (IC50/pIC50/Kd) | Cellular Activity | Selectivity |
| BAY-850 | Induces dimerization of the ATAD2 bromodomain, preventing interaction with acetylated histones.[1][2][3] | - IC50: 166 nM (TR-FRET, mono-acetylated H4 peptide)[1][4][5] - IC50: 22 nM (TR-FRET, tetra-acetylated H4 peptide)[5][6] - IC50: 157 nM (AlphaScreen)[1][5] - Kd: 115 nM (BROMOscan)[1][5] | Displaces full-length ATAD2 from chromatin in cells (FRAP assay).[1][2] Exhibits antiproliferative effects in various cancer cell lines, though sometimes at concentrations higher than its biochemical IC50.[2][7] | Isoform-selective for ATAD2 over ATAD2B.[3] |
| GSK8814 | A chemical probe that binds to the acetyl-lysine binding pocket of the ATAD2 bromodomain. | - IC50: 0.059 µM (59 nM)[8][9] - pIC50: 7.3[8][9] - pKd: 8.1 (BROMOscan)[8][9] - pKi: 8.9 (BROMOscan)[8][9] | Demonstrates dose-dependent displacement in cellular assays.[8] Shows effects on colony formation and inhibits cell cycle genes in LNCaP cells (IC50 = 2.7 µM).[8] Described as having weak antiproliferative activity in some contexts.[1] | ~500-fold selectivity for ATAD2 over BRD4 BD1.[8][9] |
| AM879 | Binds to the ATAD2 bromodomain, interacting with key residues like Tyr1021 and Asn1064.[1][10] | - IC50: 3565 nM (TR-FRET)[1][11] | Inhibits proliferation of MDA-MB-231 breast cancer cells (IC50 = 2.43 µM).[1][11] Downregulates c-Myc expression and induces apoptosis and autophagy via the PI3K-AKT-mTOR pathway.[1][11] | Selective for ATAD2, with no significant activity against BRD2, BRD3, and BRD4.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of ATAD2 inhibitors are provided below.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of inhibitors to the ATAD2 bromodomain by detecting the disruption of the interaction between ATAD2 and an acetylated histone peptide.
-
Materials:
-
Recombinant GST-tagged ATAD2 bromodomain protein.[4]
-
Biotinylated acetylated histone H4 peptide (substrate).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[4][12]
-
Dye-labeled streptavidin (acceptor fluorophore).
-
Test inhibitors (e.g., BAY-850, GSK8814, AM879) at various concentrations.
-
384-well low-volume microtiter plates.[4]
-
-
Procedure:
-
Prepare 1x assay buffer by diluting the 3x stock with distilled water.[12]
-
In a 384-well plate, add the test inhibitor at desired concentrations.
-
Add a mixture of the GST-ATAD2 protein and the biotinylated histone peptide to the wells.
-
Add the Tb-labeled anti-GST antibody and the dye-labeled streptavidin to the wells.[4]
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours).[4]
-
Read the plate using a microplate reader capable of TR-FRET measurements, with excitation at an appropriate wavelength and emission detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4][12]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 values of the inhibitors.[12]
-
2. Fluorescence Recovery After Photobleaching (FRAP) Assay
This technique is employed to assess the mobility of ATAD2 within the nucleus and its displacement from chromatin upon inhibitor treatment.[1][2]
-
Materials:
-
Procedure:
-
Culture the GFP-ATAD2 expressing cells on glass-bottom dishes.[13]
-
Treat the cells with the ATAD2 inhibitor or vehicle control for a specified duration.
-
Mount the dish on the confocal microscope stage.
-
Acquire pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.[14]
-
Measure the fluorescence intensity in the bleached region over time and calculate the half-maximal recovery time (t1/2) and the mobile fraction of the GFP-tagged protein.[1][2]
-
3. Cell Viability (MTT) Assay
This colorimetric assay is used to determine the effect of ATAD2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[15][16]
-
Materials:
-
96-well cell culture plates.
-
ATAD2 inhibitors at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[15]
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).[17]
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.[15]
-
Treat the cells with a range of concentrations of the ATAD2 inhibitor or vehicle control for a specified period (e.g., 72 hours).[15][16]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Add the solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ATAD2 inhibitors and the workflows of the key validation experiments.
References
- 1. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edelris.com [edelris.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching assays (FRAP & FLIP) to measure chromatin protein dynamics in living embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Atad-fmk: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe disposal of Z-Atad-fmk, a caspase-12 inhibitor, to foster a secure research environment and build trust in laboratory safety protocols.
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor of caspase-12, often utilized in apoptosis research. While the Safety Data Sheet (SDS) for Caspase-12 Inhibitor this compound from some suppliers indicates that the substance does not meet the classification criteria to be listed as a hazardous material, it is crucial to follow established laboratory best practices for chemical waste disposal.[1] Adherence to local, regional, and national regulations is mandatory for all chemical disposal.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to manage unused product, contaminated materials, and empty containers.
Unused or Expired this compound
Solid, unused, or expired this compound should be treated as chemical waste.
-
Segregation: Do not mix with regular laboratory trash.
-
Containment: Place the original vial or a securely sealed container with the unused compound into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify its contents.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by authorized waste management personnel.
Contaminated Lab Materials
Disposable items that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and bench paper, must be disposed of as contaminated waste.
-
Collection: Immediately after use, place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Contaminated Waste" and should indicate the chemical contaminant (this compound).
Liquid Waste (Solutions containing this compound)
Solutions containing this compound, including experimental media and rinsates, should be collected as liquid hazardous waste.
-
Collection: Collect all liquid waste in a designated, leak-proof, and chemically resistant container. Do not pour this compound solutions down the drain.
-
Labeling: Clearly label the container as "Hazardous Liquid Waste" and list all chemical components, including this compound and any solvents (e.g., DMSO).
-
Storage: Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.
Empty Container Disposal
Empty vials that originally contained this compound should be managed carefully to prevent residual chemical exposure.
-
Triple Rinsing: It is best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another appropriate laboratory solvent).
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid hazardous waste.[2]
-
Final Disposal: After triple-rinsing, deface or remove the original label. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[2]
Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Containment: Evacuate the immediate area to prevent exposure. For liquid spills, cover with an absorbent, inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or the covered solid spill and place it into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water. All cleaning materials must also be disposed of as contaminated waste.
Summary of Disposal Data
| Waste Type | Disposal Container | Key Procedural Steps |
| Unused/Expired this compound (Solid) | Labeled Hazardous Waste Container | Segregate, contain in a sealed container, and store for authorized pickup. |
| Contaminated Lab Materials (Solid) | Labeled Contaminated Waste Container | Collect immediately after use, ensure the container is leak-proof. |
| Liquid Waste (Solutions) | Labeled Hazardous Liquid Waste Container | Collect in a chemically resistant container, do not dispose of down the drain. |
| Empty Containers | Regular Lab Glass/Plastic Waste (after rinsing) | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface the label. |
| Spill Cleanup Materials | Labeled Hazardous Waste Container | Contain the spill, collect cleanup materials, and decontaminate the area. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and related waste materials.
Caption: Workflow for the safe disposal of this compound and associated waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Atad-fmk
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-Atad-fmk, a caspase-12 inhibitor. Adherence to these protocols is critical for personal safety and the integrity of your research.
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-12. While the safety data sheet for this compound indicates that it does not meet the classification criteria to be listed as a hazardous material, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Approved safety goggles | Protects against splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, plastic, or rubber) | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
Always inspect PPE for integrity before use and use proper removal techniques to avoid contaminating your skin.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the quality of the compound.
Receiving and Storage
Upon receipt, this compound should be stored at -20°C to -70°C in a manual defrost freezer to avoid repeated freeze-thaw cycles.[2] The lyophilized powder is stable for up to one year under these conditions.
Reconstitution and Handling
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
An experimental protocol for preparing a stock solution and working solutions is detailed below.
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a mild detergent and water.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
All waste contaminated with this compound, including empty vials, used pipette tips, gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: While some peptide inhibitors can be chemically inactivated (e.g., with a 10% bleach solution or 1 M sodium hydroxide), it is imperative to follow your institution's specific guidelines for chemical waste disposal.[3] Never pour this compound solutions down the drain.
Arrange for pickup and disposal of all this compound waste through your institution's certified hazardous waste management service.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If complaints arise, consult a doctor.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Seek medical attention.[1] |
Experimental Protocol: Inhibition of Caspase-12 in Cell Culture
This protocol provides a general guideline for using this compound to inhibit endoplasmic reticulum (ER) stress-induced apoptosis in a cell culture model. The optimal concentration and incubation time should be determined experimentally for each cell line and experimental condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
Inducing agent for ER stress (e.g., tunicamycin, thapsigargin)
Procedure:
-
Reconstitution of this compound Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the peptide in anhydrous DMSO to create a stock solution (e.g., 10-20 mM). Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).
-
-
Cell Treatment:
-
Seed your cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with the this compound working solutions for a specific period (e.g., 1-2 hours) before inducing ER stress.
-
Add the ER stress-inducing agent to the cell culture medium.
-
Include appropriate controls: untreated cells, cells treated with the ER stress inducer only, and cells treated with this compound only.
-
-
Assessing Apoptosis:
-
After the desired incubation period, assess the level of apoptosis using a suitable method, such as:
-
Western blotting for cleaved caspase-3 or PARP.
-
Annexin V/Propidium Iodide staining followed by flow cytometry.
-
TUNEL assay.
-
-
Visualizing Key Processes
To further clarify the operational and biological context of working with this compound, the following diagrams illustrate the safe handling workflow, the emergency response for accidental exposure, and the caspase-12 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
